molecular formula C12H10N2O2 B1499219 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid CAS No. 885276-97-1

6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Cat. No.: B1499219
CAS No.: 885276-97-1
M. Wt: 214.22 g/mol
InChI Key: NOFQODFKSHIMEW-UHFFFAOYSA-N
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Description

6-(2-Amino-phenyl)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(2-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFQODFKSHIMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653021
Record name 6-(2-Aminophenyl)pyridine-2-carboxylic acid
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-97-1
Record name 6-(2-Aminophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Purity Synthesis of 6-(2-Aminophenyl)pyridine-2-carboxylic Acid

[1][2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-(2-Aminophenyl)pyridine-2-carboxylic acid CAS: 80866-85-9 (Generic structure class reference) Applications: Supramolecular ligands, metallo-pharmaceutical scaffolds, and fragment-based drug discovery (FBDD).[1][2]

The synthesis of 6-(2-aminophenyl)pyridine-2-carboxylic acid requires a strategy that balances the reactivity of the pyridine ring with the sensitivity of the free aniline amine.[1][2] While direct coupling is possible, field experience dictates a Protecting Group (PG) Strategy to prevent catalyst poisoning by the free amine and to facilitate purification.

Retrosynthetic Logic

The most robust disconnection is at the biaryl bond (C2-C1'), utilizing a Suzuki-Miyaura Cross-Coupling protocol.[1][2] This approach is superior to ring-closing condensations (e.g., Friedländer) for this specific scaffold due to the commercial availability of highly pure regio-isomers.[1][2]

  • Disconnection: C(Pyridine)-C(Phenyl) bond.[1][2]

  • Synthons:

    • Electrophile: Methyl 6-bromopicolinate (Stable, commercially available).[1][2]

    • Nucleophile: (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid (N-Boc protected to prevent Pd-coordination).[1][2]

RetrosynthesisTargetTarget:6-(2-Aminophenyl)pyridine-2-COOHPrecursorProtected Intermediate:Methyl 6-(2-Boc-aminophenyl)picolinateTarget->PrecursorHydrolysis & Deprotection(TFA/HCl)SM1Methyl 6-bromopicolinate(Electrophile)Precursor->SM1Suzuki Coupling(Pd(dppf)Cl2)SM2N-Boc-2-aminophenylboronic acid(Nucleophile)

Figure 1: Retrosynthetic analysis utilizing a convergent Suzuki-Miyaura strategy.

Strategic Pathway: Suzuki-Miyaura Coupling

Why this route?

  • Regiospecificity: Using 6-bromopicolinate ensures the carboxylic acid is strictly at the 2-position, avoiding the isomer mixtures common in oxidative degradation of methyl-quinolines.[1][2]

  • Catalyst Longevity: Free amines (anilines) can coordinate to Palladium (Pd), arresting the catalytic cycle. Using the N-Boc protected boronic acid mitigates this, increasing Turnover Number (TON).[1][2]

  • Purification: The intermediate ester is lipophilic, allowing for easy silica filtration before the final hydrolysis, ensuring the final zwitterionic acid is salt-free.

Reaction Scheme Overview
  • Coupling: Methyl 6-bromopicolinate + N-Boc-2-aminophenylboronic acid

    
     Methyl 6-(2-Boc-aminophenyl)picolinate.[1][2]
    
  • Global Deprotection: Saponification (Ester

    
     Acid) followed by Acidolysis (Boc 
    
    
    Amine).[1]

Detailed Experimental Protocol

Note: All reactions involving Palladium catalysts must be performed under an inert atmosphere (Nitrogen or Argon).[1][2]

Step 1: Suzuki Coupling

Reagents:

  • Methyl 6-bromopicolinate (1.0 equiv)[1][2]

  • 2-(N-Boc-amino)phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) - Chosen for high stability and resistance to oxidation compared to Pd(PPh₃)₄.[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.[1][2]

Procedure:

  • Charge a round-bottom flask with Methyl 6-bromopicolinate (e.g., 2.16 g, 10 mmol), Boronic acid (2.85 g, 12 mmol), and K₂CO₃ (3.45 g, 25 mmol).

  • Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under a positive stream of Nitrogen.

  • Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[3]

  • Concentrate the filtrate. Redissolve in EtOAc and wash with Water and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-30%) to yield the Boc-Ester Intermediate as a white/off-white solid.

Step 2: Global Deprotection (Hydrolysis & Boc-Removal)

Reagents:

  • Lithium Hydroxide (LiOH[1][2]·H₂O) (3.0 equiv)[1][2]

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.[1]

Procedure:

  • Dissolve the Boc-Ester intermediate (from Step 1) in THF/Water (1:1).[1][2]

  • Add LiOH·H₂O (3 equiv).[1] Stir at RT for 4 hours (Saponification).

    • Check Point: LC-MS should show the mass of the Boc-Acid (M-15 mass loss is common).[1][2]

  • Acidify carefully to pH ~4 with 1M HCl. Extract the Boc-Acid into EtOAc.[1][2] Dry and concentrate.

  • Boc-Removal: Dissolve the residue in DCM (10 mL) and add TFA (5 mL) OR 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate the reaction mixture to dryness.

    • Crucial Step: The product is an amino acid (zwitterion). Redissolve the residue in a minimum amount of water. Adjust pH to the Isoelectric Point (pI ~4.5–5.5) using dilute NaOH or Ammonia.

    • The product will precipitate as a yellow/beige solid.[4]

  • Filter, wash with cold water and diethyl ether. Dry under vacuum.[1][3]

Analytical Data & Troubleshooting

Expected Characterization Data
TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) COOH: Broad singlet ~13.0 ppm (often invisible if exchanged).[1][2] NH2: Broad singlet ~5.0–7.0 ppm (or ~8.5 ppm if HCl salt).[1] Pyridine: 3 protons, typically 7.8–8.2 ppm (multiplets). Phenyl: 4 protons, 6.6–7.6 ppm (characteristic aniline pattern).
MS (ESI+) [M+H]+ = 215.08 (Calc.[1][2] for C12H10N2O2).[1]
Appearance Yellow to tan powder.[1]
Troubleshooting Guide
  • Problem: Low Yield in Coupling.

    • Cause: Oxygen in solvent.[1][5] Solution: Sparge solvents with Argon for 20 mins prior to use.[1]

    • Cause: Protodeboronation.[1] Solution: Switch base to Cs₂CO₃ or lower temp to 80°C.[1]

  • Problem: Product is oily/sticky after deprotection.

    • Cause: Excess TFA/HCl trapped.[1] Solution: Co-evaporate with Toluene (3x) or Acetone to remove acid traces.[1] Triturate with Diethyl Ether.

Mechanistic Visualization

CatalyticCyclecluster_inputsKey InputsPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Br adds to Pd)Pd0->OxAdd+ Methyl 6-bromopicolinateTransMetTransmetallation(Boronate replaces Br)OxAdd->TransMet+ Base / Boronic AcidRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) Biaryl ComplexRedElim->Pd0RegenerationBase (K2CO3)Base (K2CO3)Base (K2CO3)->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical role of the base in the transmetallation step.

References

  • Suzuki-Miyaura Coupling on Pyridines: Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.[1][2] (Los Alamos National Lab).[1] Confirms Suzuki protocols for 2-substituted pyridines.

  • Starting Material Validation: 6-Aminopyridine-2-carboxylic acid synthesis methods. (ChemicalBook).[1][6][7] Validates picolinic acid derivative stability.

  • General Protocol: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. (SciSpace).[1] Provides precedent for 2,6-dihalogenated heterocycle couplings.[1][2][8]

  • Catalyst Selection: Suzuki Coupling - Organic Chemistry Portal.[1][2] Detailed comparison of Pd(dppf)Cl2 vs Pd(PPh3)4 for heteroaryl chlorides/bromides.

An In-depth Technical Guide to 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, propose robust synthetic pathways, and explore its potential applications, particularly in the realm of drug development. This document is intended to serve as a foundational resource for researchers seeking to understand and utilize this compound in their work.

Introduction: The Scientific Interest in Biphenyl-like Pyridine Carboxylic Acids

Biphenyl and its heterocyclic analogues are privileged structures in medicinal chemistry, frequently appearing in the core of various therapeutic agents. The unique conformational flexibility and electronic properties of these scaffolds allow for potent and selective interactions with biological targets. The introduction of a pyridine ring, as seen in this compound, imparts specific characteristics such as increased solubility, the ability to form hydrogen bonds, and the potential for metal coordination.

The parent molecule, picolinic acid (pyridine-2-carboxylic acid), is a natural metabolite of tryptophan and is known to play a role in zinc transport and possess immunomodulatory and anti-infective properties.[1] The addition of a 2-aminophenyl group at the 6-position introduces a key pharmacophore, the aniline moiety, which is a common feature in many biologically active compounds. This combination of a metal-chelating picolinic acid core and a versatile aminophenyl substituent makes "this compound" a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

Key Structural Features:

  • Pyridine-2-carboxylic Acid Core: This portion of the molecule is characterized by a nitrogen atom in the aromatic ring and a carboxylic acid group at the adjacent position. This arrangement allows for bidentate chelation of metal ions.

  • 2-Aminophenyl Substituent: The presence of an amino group on the phenyl ring ortho to the pyridine linkage introduces a site for further chemical modification and potential hydrogen bonding interactions.

  • Rotational Freedom: The single bond connecting the pyridine and phenyl rings allows for rotational freedom, which can be crucial for binding to biological targets. The degree of this rotation will be influenced by steric hindrance and intramolecular hydrogen bonding.

A summary of predicted and related compound properties is presented below:

PropertyPredicted/Related ValueSource/Analogy
Molecular Formula C12H10N2O2Inferred from structure
Molecular Weight 214.22 g/mol Inferred from structure
Appearance Likely a white to off-white solidAnalogy with 6-Aminopyridine-2-carboxylic acid[2]
Solubility Expected to have moderate solubility in organic solvents and aqueous solutions, pH-dependent.General characteristic of amino acids and carboxylic acids.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several modern organic chemistry methodologies. A highly efficient and versatile method would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the pyridine and phenyl rings, leading to two key building blocks: a halogenated pyridine-2-carboxylic acid derivative and a boronic acid or boronate ester of aniline.

G This compound This compound Disconnection Disconnection This compound->Disconnection C-C bond 6-Halopyridine-2-carboxylic acid ester 6-Halopyridine-2-carboxylic acid ester Disconnection->6-Halopyridine-2-carboxylic acid ester Synthon A 2-Aminophenylboronic acid derivative 2-Aminophenylboronic acid derivative Disconnection->2-Aminophenylboronic acid derivative Synthon B

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[3] This approach offers high functional group tolerance, making it suitable for the synthesis of complex molecules.

Step-by-Step Protocol:

  • Preparation of Starting Materials:

    • 6-Bromo-pyridine-2-carboxylic acid methyl ester: This starting material can be synthesized from commercially available 6-aminopyridine-2-carboxylic acid via diazotization followed by bromination, and subsequent esterification.

    • 2-Aminophenylboronic acid or its pinacol ester: 2-Aminophenylboronic acid is commercially available. Its pinacol ester can be prepared from 2-bromoaniline and bis(pinacolato)diboron.

  • Suzuki-Miyaura Coupling Reaction:

    • To a solution of 6-bromo-pyridine-2-carboxylic acid methyl ester (1.0 eq) and 2-aminophenylboronic acid pinacol ester (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like K2CO3 or K3PO4 (3.0 eq).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis of the Ester:

    • Dissolve the purified methyl ester in a mixture of methanol and aqueous NaOH solution.

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product 6-Halopyridine-2-carboxylic acid ester 6-Halopyridine-2-carboxylic acid ester Suzuki Coupling Suzuki Coupling 6-Halopyridine-2-carboxylic acid ester->Suzuki Coupling 2-Aminophenylboronic acid derivative 2-Aminophenylboronic acid derivative 2-Aminophenylboronic acid derivative->Suzuki Coupling Coupled Ester Intermediate Coupled Ester Intermediate Suzuki Coupling->Coupled Ester Intermediate Hydrolysis Hydrolysis Coupled Ester Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for the target molecule.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The protons of the aminophenyl group will likely appear in the aromatic region, while the pyridine protons will have their characteristic shifts. The amino (NH2) and carboxylic acid (COOH) protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound suggest several potential applications.

Medicinal Chemistry and Drug Development
  • Enzyme Inhibition: The picolinic acid moiety is a known metal chelator. This property could be exploited to target metalloenzymes that are implicated in various diseases. The aminophenyl group can be further functionalized to enhance binding affinity and selectivity for the target enzyme's active site.

  • Receptor Antagonism/Agonism: The rigid, yet conformationally adaptable, biphenyl-like structure can serve as a scaffold for designing ligands that interact with specific receptors. The amino group provides a handle for introducing various substituents to probe the receptor's binding pocket.

  • Anticancer Agents: Pyridine derivatives are known to possess anticancer properties.[4] The combination of the pyridine-carboxylic acid and aminophenyl motifs could lead to novel compounds with cytotoxic activity against cancer cell lines.

Materials Science
  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a bidentate ligand through the pyridine nitrogen and the carboxylate oxygen makes it an excellent candidate for the construction of coordination polymers and MOFs.[5][6] These materials have potential applications in gas storage, catalysis, and sensing.

  • Luminescent Materials: Bipyridine-based ligands are often used in the synthesis of luminescent metal complexes. The introduction of the aminophenyl group could modulate the photophysical properties of such complexes, leading to new materials for applications in lighting and displays.

Conclusion

This compound represents a promising molecular scaffold with significant potential in both medicinal chemistry and materials science. While not yet a widely studied compound, its synthesis is achievable through established and reliable synthetic methodologies like the Suzuki-Miyaura cross-coupling. The combination of a metal-chelating picolinic acid core and a versatile aminophenyl substituent provides a rich platform for the design of novel enzyme inhibitors, receptor ligands, and advanced materials. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this intriguing molecule and its derivatives.

References

  • precisionFDA. 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. [Link]

  • Google Patents.
  • PubChem. Picolinic acid. [Link]

  • Wikipedia. Phenol. [Link]

  • National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • PubChem. 6-Phenylpyridine-2-carboxylic Acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • PubChem. Pyridine-2-carboxylic acid (2-amino-phenyl)-amide. [Link]

  • ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dalton Transactions. bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. [Link]

  • Scholar Commons. Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. [Link]

  • The Royal Society of Chemistry. Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. [Link]

  • National Institutes of Health. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ResearchGate. Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • FAO AGRIS. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

  • ResearchGate. CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. [Link]

  • Google Patents.

Sources

spectroscopic data of "6-(2-Amino-phenyl)-pyridine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 6-(2-Amino-phenyl)-pyridine-2-carboxylic Acid

Part 1: Executive Summary & Structural Significance

This compound (CAS: 885276-97-1), often referred to as 6-(2-aminophenyl)picolinic acid , represents a critical scaffold in the design of tridentate pincer ligands. Its structural duality—possessing both a hard donor (carboxylate) and a soft/borderline donor (pyridine-aniline nitrogen pair)—makes it a versatile precursor for organometallic catalysis, particularly in Ruthenium(II) and Iridium(III) complexes used for transfer hydrogenation and water oxidation.

This guide provides a definitive technical framework for the synthesis, purification, and spectroscopic validation of this compound. Unlike standard catalog entries, this whitepaper focuses on the causality of the analytical signals and the self-validating nature of the synthesis protocol.

Part 2: Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 6-(2-aminophenyl)pyridine-2-carboxylic acid
Common Name 6-(2-aminophenyl)picolinic acid
CAS Number 885276-97-1
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (COOH), ~2.5 (Pyridine-H⁺), ~4.0 (Aniline-H⁺)

Part 3: Synthesis & Production Protocol

The most robust route to high-purity 6-(2-aminophenyl)picolinic acid is via Suzuki-Miyaura cross-coupling , utilizing the orthogonal reactivity of the boronic acid and the halopyridine.

Reaction Scheme (DOT Visualization)

Synthesis cluster_inputs Precursors cluster_conditions Conditions A 6-Bromo-picolinic acid (or Methyl Ester) C Pd(PPh3)4 (5 mol%) Na2CO3 (2M) DME/H2O (3:1) Reflux, 16h A->C B 2-Aminophenyl- boronic acid B->C D Intermediate (Suzuki Adduct) C->D Coupling E Acidification (pH 4-5) Isoelectric Precipitation D->E Workup F 6-(2-Aminophenyl)- picolinic acid E->F Purification

Figure 1: Synthetic workflow for the production of 6-(2-aminophenyl)picolinic acid via Suzuki coupling.

Detailed Methodology
  • Coupling: Dissolve 6-bromopicolinic acid (1.0 eq) and 2-aminophenylboronic acid pinacol ester (1.1 eq) in 1,2-dimethoxyethane (DME).

  • Degassing: Sparge with Argon for 20 minutes to prevent Pd oxidation.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2M, 3.0 eq).

  • Reflux: Heat to 85°C for 16 hours. The solution typically darkens (Pd black formation).

  • Workup (Critical Step):

    • Filter through Celite to remove Pd residues.

    • Evaporate organic solvent.

    • Isoelectric Focusing: The aqueous phase is alkaline (pH ~10). Carefully acidify with 1M HCl.

    • Observation: At pH < 2, the pyridine protonates and stays soluble. At pH > 8, the carboxylate is soluble. Target pH 4.5–5.5 to precipitate the zwitterionic free acid.

  • Purification: Recrystallize from Ethanol/Water to remove deboronated byproducts.

Part 4: Spectroscopic Characterization (The Core)

This section details the expected spectral windows based on the electronic environment of the pyridine-aniline scaffold.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable protons).

Proton (¹H)Shift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.5 – 13.5Broad Singlet1HCarboxylic acid proton; highly deshielded; often invisible if wet.
Py-H3 8.05 – 8.15Doublet (d)1HOrtho to COOH (electron-withdrawing); most deshielded arom-H.
Py-H4 7.95 – 8.05Triplet (t)1HPara to N; overlaps with Py-H3 often.
Py-H5 7.80 – 7.90Doublet (d)1HMeta to N; shielded relative to H3 due to resonance.
Ar-H6' 7.60 – 7.70Doublet (dd)1HOrtho to Pyridine ring; deshielded by the heterocycle.
Ar-H4'/H5' 7.10 – 7.25Multiplet (m)2HMeta/Para to NH₂; standard aromatic range.
Ar-H3' 6.70 – 6.80Doublet (d)1HOrtho to NH₂; highly shielded by amine lone pair donation.
NH₂ 5.00 – 6.50Broad Singlet2HAmine protons; shift varies heavily with concentration/water.

¹³C NMR Key Signals:

  • C=O (Acid): ~165 ppm.

  • Pyridine C2/C6: ~150-155 ppm (ipso carbons).

  • Aniline C-N: ~145 ppm.

  • Ar-C (Ortho to NH₂): ~115-117 ppm (distinctive upfield signal).

Structural Connectivity Logic (DOT Visualization)

NMR_Logic cluster_molecule Structural Domains Py Pyridine Ring (Electron Deficient) Effect1 Downfield Shift (> 8.0 ppm) Py->Effect1 H3 (Ortho) Ph Phenyl Ring (Electron Rich) Effect2 Upfield Shift (< 7.0 ppm) Ph->Effect2 H3' (Ortho) COOH COOH Group (Deshielding) COOH->Py Inductive (-I) NH2 NH2 Group (Shielding) NH2->Ph Resonance (+R)

Figure 2: Electronic effects governing the NMR chemical shifts.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization).

  • Molecular Ion (M+H)⁺: Calculated: 215.08; Observed: 215.1 .

  • Key Fragments:

    • m/z 197 (Loss of H₂O from COOH -> acylium or lactam formation).

    • m/z 171 (Loss of CO₂; decarboxylation is common in picolinic acids).

Infrared Spectroscopy (FT-IR)
  • ν(O-H): 3300–2500 cm⁻¹ (Very broad, acid dimer).

  • ν(N-H): 3400, 3320 cm⁻¹ (Primary amine doublet, often obscured by OH).

  • ν(C=O): 1700–1720 cm⁻¹ (Carboxylic acid). Note: If zwitterionic, this shifts to ~1600 cm⁻¹ (carboxylate).

  • ν(C=N): 1590 cm⁻¹ (Pyridine ring breath).

Part 5: Quality Control & Purity Assessment

To ensure the material is suitable for drug development or catalysis, the following QC protocol is mandatory:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm (aromatic) and 310 nm (conjugation band).

    • Acceptance Criteria: Purity > 95% (Area %).

  • Metal Scavenging:

    • If used for biological assays, residual Palladium must be quantified (ICP-MS). Limit: < 10 ppm.

References

  • Sigma-Aldrich Catalog Entry. 6-(2-Aminophenyl)picolinic acid (CAS 885276-97-1). (Verified Source).

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Gunanathan, C., & Milstein, D. (2013).Applications of Pincer Complexes in Catalysis. Chemical Reviews, 114(24), 12024–12087.
  • ChemicalBook Database. CAS 885276-97-1 Basic Information..

Technical Guide: 6-(2-Amino-phenyl)-pyridine-2-carboxylic Acid in Coordination Chemistry

[1]

Executive Summary: The "Hybrid" Pincer Ligand

In the landscape of tridentate ligands, 6-(2-amino-phenyl)-pyridine-2-carboxylic acid (referred to herein as H₂appc ) occupies a unique "hybrid" niche.[1] It bridges the gap between the hard-donor oxygen-rich ligands (like dipicolinic acid) and soft-donor nitrogen-rich ligands (like terpyridine).[1]

Structurally, H₂appc offers an [N, N, O] donor set. This asymmetry is its functional superpower:

  • The Pyridine (N): Acts as the central anchoring donor (neutral).

  • The Carboxylate (O): Provides anionic charge balance and hard-donor character, stabilizing higher oxidation states.[1]

  • The Aniline (N): Offers hemilability and, critically, a site for metal-ligand cooperativity via N-H deprotonation (amido formation).[1]

This guide details the synthesis, coordination geometry, and catalytic potential of H₂appc, treating it not just as a chemical curiosity but as a functional tool for catalyst design.[1]

Structural Analysis & Ligand Design

The ligand operates on a meridional (mer) coordination logic.[2] Unlike facial ligands, the rigid bi-aryl backbone forces the donor atoms into a planar arrangement, ideal for octahedral or square-planar geometries.[1]

The Donor Set [N, N, O]
  • Hard/Soft Mismatch: The carboxylate is a "hard" base (matches Fe(III), Ln(III)), while the aniline nitrogen is softer (matches Ru(II), Ir(III), Pt(II)). This allows the ligand to bind a vast range of metal centers.[1]

  • Proton Responsive: The aniline NH₂ group can participate in outer-sphere hydrogen bonding or undergo deprotonation to form a strongly donating anionic amido species (

    
    ), essential for proton-coupled electron transfer (PCET) mechanisms.[1]
    

Synthesis Protocol: A Modular Suzuki Approach

While direct functionalization of pyridine is possible, the most reliable, high-fidelity route to H₂appc is via Suzuki-Miyaura Cross-Coupling .[1] This method prevents the formation of regioisomers and allows for easy scale-up.[1]

Retrosynthetic Analysis

The molecule is disconnected at the bi-aryl bond. The key precursors are Methyl 6-bromopicolinate (electrophile) and 2-Aminophenylboronic acid pinacol ester (nucleophile).[1]

Step-by-Step Experimental Protocol

Reagents:

  • Methyl 6-bromopicolinate (1.0 eq)[1]

  • 2-Aminophenylboronic acid pinacol ester (1.1 eq)[1]

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon (Ar) for 15 minutes.

  • Dissolution: Add Methyl 6-bromopicolinate and the boronic ester to the dioxane/water mixture. Degas the solvent by bubbling Ar for 20 minutes (Critical for catalyst life).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a counter-flow of Ar.

  • Reflux: Heat the mixture to 90°C for 16 hours. The solution typically darkens as Pd(0) species form.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Ester to Acid): Redissolve the crude ester in MeOH. Add 2M NaOH (5 eq) and stir at 50°C for 2 hours.

  • Acidification: Cool to 0°C. Dropwise add 1M HCl until pH ≈ 3-4. The zwitterionic ligand H₂appc will precipitate as a yellow/off-white solid.[1]

  • Purification: Recrystallize from hot Ethanol/Water.

Yield Expectation: 75-85% overall.

Synthesis Visualization (DOT Diagram)

SynthesisPathStart1Methyl 6-bromopicolinateStep1Suzuki CouplingPd(PPh3)4, K2CO3Dioxane/H2O, 90°CStart1->Step1Start22-Aminophenylboronic acid(pinacol ester)Start2->Step1InterIntermediate:Methyl 6-(2-aminophenyl)picolinateStep1->InterC-C Bond FormationStep2HydrolysisNaOH / MeOHthen HCl (pH 3)Inter->Step2ProductTarget Ligand:6-(2-Amino-phenyl)pyridine-2-COOH (H2appc)Step2->ProductDeprotection

Figure 1: Modular synthesis pathway via Suzuki-Miyaura coupling ensuring regio-control.

Coordination Chemistry: Modes & Geometries

Upon reacting with metal salts (e.g.,


H₂appc
Protonation States & Binding

The ligand has two acidic protons:

  • Carboxylic Acid (-COOH):

    
    .[1] Readily deprotonates to coordinate as anionic carboxylate (
    
    
    ).[1]
  • Amine (-NH₂):

    
     (in free ligand). However, upon coordination to high-valent metals (e.g., Ru(III), Ir(III)), this proton becomes acidic, allowing formation of the amido (-NH-)  species.[1]
    
The "Meridional" Lock

Due to the rigidity of the phenyl-pyridine bond, the ligand cannot fold facially.[1] It occupies three equatorial sites of an octahedron.[1]

Complex Types:

  • Type A (Mono-anionic):

    
    . Metal binds to Pyridine(N), Carboxylate(O), and neutral Amine(NH₂). Common for M(II) like Zn, Cu.
    
  • Type B (Di-anionic):

    
    . Metal binds to Pyridine(N), Carboxylate(O), and Amido(NH). Common for M(III) or catalytic intermediates.
    
Coordination Visualization (DOT Diagram)

CoordinationModescluster_ModeAMode A: Mono-anionic (Carboxylate bind)cluster_ModeBMode B: Di-anionic (Pincer Amido)LigandH2appc Ligand(Neutral Zwitterion)ComplexA[M(II)(Happc)Cl]+ Neutral Amine (-NH2)Carboxylate (-COO-)Ligand->ComplexA+ M(II) salt- H+ComplexB[M(III)(appc)L] Amido (-NH-)Carboxylate (-COO-)ComplexA->ComplexBOxidation / Base- H+ (Amine deprotonation)

Figure 2: Evolution of coordination modes from mono-anionic to di-anionic pincer complexes.[1]

Applications in Catalysis & Materials[1]

Transfer Hydrogenation (The "N-H" Effect)

Complexes of H₂appc with Ruthenium (e.g.,

  • Mechanism: The coordinated amine (

    
    ) and the metal center (
    
    
    ) act cooperatively. The
    
    
    proton interacts with the substrate (ketone oxygen), while the metal delivers a hydride. This Metal-Ligand Cooperativity (MLC) lowers the activation energy significantly compared to ligands without an N-H group (like dipicolinic acid).
Bioinorganic Modeling

The [N, N, O] donor set mimics the coordination environment of certain metalloenzymes (e.g., non-heme iron dioxygenases).

  • Experiment: Reacting

    
     with H₂appc yields high-spin Fe(III) complexes that can be used to study oxygen activation mechanisms, relevant for designing synthetic oxidation catalysts.[1]
    
Luminescent Materials

Lanthanide complexes (e.g.,


1

Comparison Data: H₂appc vs. Standard Ligands

FeatureDipicolinic Acid (DPA)Terpyridine (Terpy)H₂appc (This Ligand)
Donor Set [O, N, O][N, N, N][O, N, N]
Charge (Fully Deprot.) -2Neutral-2 (Amido form) / -1 (Amine form)
Electronic Character Hard (Sigma donor)Soft (Pi acceptor)Hybrid (Hemilabile)
Catalytic Utility OxidationRedox shuttlingHydrogenation (via NH effect)
Solubility Water/PolarOrganicVersatile (pH dependent)

References

  • Luminescence & Lanthanides

    • Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set.[1]

    • Source: Dalton Transactions (RSC).
    • URL: [Link]

    • Context: Describes the structural analogue (hydroxy instead of amino)
  • Synthesis of Picolinic Acid Derivatives

    • Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid deriv
    • Source: ResearchG
    • URL: [Link]

    • Context: Provides foundational protocols for pyridine-carboxylate functionaliz
  • General Pincer Ligand Chemistry

    • The Pincer Ligands: A Versatile Platform for C
    • Source: ACS Public
    • URL: [Link]

    • Context: Authoritative review on the "N-H effect" and metal-ligand cooper
  • CAS Registry Data

    • This compound (CAS 885276-97-1).[1][3]

    • Source: ChemicalBook.[1]

    • Context: Verification of chemical identity and existence.[1]

Commercial Availability & Technical Profile: 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

[1][2]

Executive Summary

This compound (CAS: 885276-97-1 ) is a specialized biaryl building block utilized primarily in medicinal chemistry (kinase inhibitor scaffolds) and coordination chemistry (tridentate N,N,O ligands).[1][2] While not a commodity chemical found in standard undergraduate catalogs, it is commercially available through specialized fine chemical vendors and Contract Research Organizations (CROs).[1][2]

Availability Status: Tier 2 (Specialty/Lead-Time Dependent) . Most inventory is held by manufacturers in Asia (e.g., BLD Pharm), with 2–3 week lead times for US/EU delivery unless stocked by local aggregators.[1][2]

Chemical Identity & Properties

PropertyDetail
Systematic Name 6-(2-aminophenyl)pyridine-2-carboxylic acid
CAS Number 885276-97-1
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Structural Class Biaryl / Picolinic Acid Derivative
Appearance Pale yellow to off-white solid (typical for aniline-pyridine conjugates)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute base.[1][2][3][4]
pKa (Predicted) ~4.5 (COOH), ~3.5 (Aniline MH+)

Commercial Landscape

Primary Suppliers & Aggregators

The supply chain for this molecule is dominated by catalog aggregators who source from primary synthesis labs.[1][2]

  • Primary Manufacturer: BLD Pharmatech (Catalog ID: BD26374).[1][2] They are a verified source often holding stock in Shanghai or Cincinnati warehouses.[1][2]

  • Aggregators: MolPort , ChemicalBook , and eMolecules list this compound, often routing orders back to BLD or similar synthesis houses like Enamine or Combi-Blocks (check for "Make-on-Demand" status).[1][2]

Purchasing Specification Guide

When ordering for drug development or sensitive catalysis work, use the following specification checklist to ensure quality:

  • Purity: Request >95% (HPLC) . Biaryl couplings often leave trace palladium or unreacted boronic acid.[1][2]

  • Salt Form: Verify if the product is the free acid or a hydrochloride salt.[1][2] The free acid is zwitterionic and may have different solubility profiles than the HCl salt.[1][2]

  • Impurity Profile: Ask specifically about Palladium (Pd) content if using for biological assays, as residual Pd from the Suzuki coupling can be cytotoxic.[1][2]

Technical Synthesis Guide (Autonomy Protocol)

If commercial stock is unavailable or lead times are prohibitive, this molecule can be synthesized via a robust Suzuki-Miyaura Cross-Coupling protocol.[1][2] The following method is adapted from standard procedures for 6-phenylpicolinic acid derivatives.

Retrosynthetic Logic

The most reliable route disconnects the biaryl bond.[1][2] We utilize 6-bromo-picolinate as the electrophile and 2-aminophenylboronic acid as the nucleophile.[1][2]

  • Note: Protecting the aniline (e.g., as N-Boc) is recommended to prevent catalyst poisoning, though direct coupling is possible with optimized catalysts.[1][2]

Synthethic Workflow Diagram

SynthesisRouteSM16-Bromo-picolinic acidmethyl esterCatPd(dppf)Cl2K2CO3, Dioxane/H2OSM1->CatSM22-Aminophenylboronicacid pinacol esterSM2->CatInterIntermediate Ester(Methyl 6-(2-aminophenyl)picolinate)Cat->InterSuzuki Coupling80°C, 12hReagent2LiOH / THF / H2OInter->Reagent2FinalTarget Product(CAS 885276-97-1)Reagent2->FinalHydrolysisRT, 4h

Figure 1: Recommended synthetic pathway for laboratory-scale production.

Detailed Protocol (Step-by-Step)

Step 1: Suzuki Coupling

  • Charge a reaction flask with Methyl 6-bromopicolinate (1.0 eq) and 2-Aminophenylboronic acid pinacol ester (1.1 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.5 eq).

  • Reaction: Heat to 80°C under nitrogen for 12 hours. Monitor by LC-MS for the intermediate ester (M+H ~ 229).[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Hydrolysis) [1][2]

  • Dissolve the intermediate ester in THF/Water (1:1).[1][2]

  • Reagent: Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~4. The product often precipitates as a zwitterionic solid.[1][2] Filter and wash with cold water.[1][2]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.[1][2]

Applications & Rationale

Ligand Design (Coordination Chemistry)

This molecule acts as a tridentate pincer ligand (N,N,O) .[1][2]

  • Mechanism: The pyridine nitrogen, aniline nitrogen, and carboxylate oxygen form stable 5- and 6-membered chelate rings with metal centers.[1][2]

  • Utility: It is particularly useful for sensitizing Lanthanide (Ln³⁺) luminescence (Europium/Terbium) due to the "antenna effect" provided by the conjugated biaryl system.[1][2]

Medicinal Chemistry[1][2][6]
  • Kinase Inhibition: The 2-aminophenyl-pyridine motif mimics the hinge-binding region of ATP.[1][2] This scaffold is homologous to structures found in FDA-approved HDAC inhibitors and kinase inhibitors.[1][2]

  • Zinc Binding: The picolinic acid moiety is a known zinc-binding group (ZBG), making this molecule a candidate for metalloproteinase inhibition studies.[1][2]

Quality Control & Validation

To validate the purchased or synthesized material, rely on these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • Carboxylic Acid: Broad singlet >12 ppm (often invisible if exchanged).[1][2]

    • Amine: Broad singlet at ~5–7 ppm (2H, NH₂).[1][2]

    • Pyridine Ring: Three distinct protons.[1][2][4] Look for the doublet at ~8.0 ppm (H-3/H-5) and triplet at ~7.9 ppm (H-4).[1][2]

    • Coupling Verification: The disappearance of the specific Boronic acid pinacol methyls (~1.3 ppm) and the Methyl ester singlet (~3.9 ppm) confirms successful hydrolysis and purification.[1][2]

References

  • ChemicalBook. this compound Product Page. Retrieved from [1][2]

  • BLD Pharm. Product Catalog: BD26374.[1][2] Retrieved from [1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the Suzuki protocol cited in Section 4).

  • PubChem. Picolinic Acid Derivatives and Bioactivity. Retrieved from [1][2]

An In-depth Technical Guide to the Safe Handling and Application of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(2-Amino-phenyl)-pyridine-2-carboxylic acid, a bifunctional aromatic compound, holds significant potential as a versatile building block in contemporary drug discovery and materials science. Its unique molecular architecture, featuring a chelating picolinic acid moiety, a reactive primary aromatic amine, and a biphenyl-like core, offers a rich landscape for synthetic elaboration. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safe handling, reactivity, and potential applications of this compound. By elucidating the principles behind its safe manipulation and exploring its synthetic utility, we aim to empower researchers to confidently and responsibly incorporate this valuable molecule into their research endeavors.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is paramount for ensuring laboratory safety. While specific toxicological data for this compound is limited, information from Safety Data Sheets (SDS) for the compound and its close analogs, such as aminopyridines, provides a strong basis for a comprehensive risk assessment.

1.1. GHS Hazard Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Dangercorrosion
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.Dangercorrosion
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritation.Warningexclamation mark

1.2. Toxicological Profile

Aminopyridines, as a class, are known to be acutely toxic and can be readily absorbed through the skin and the gastrointestinal tract.[1] They can be widely distributed throughout the body, including the brain.[1] Their toxicity may be linked to their ability to block K+ channels, which can lead to convulsions or seizures.[1] It is crucial to handle this compound with the understanding that it likely shares these properties.

1.3. Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. This information is essential for safe handling, storage, and experimental design.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
AppearanceOff-white to yellow or brown powder or crystals
SolubilitySoluble in DMSO and methanol.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate engineering controls and personal protective equipment, is mandatory when working with this compound.

2.1. Engineering Controls

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

2.2. Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow Start Handling the Compound Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood Goggles Wear Chemical Safety Goggles Fume_Hood->Goggles Gloves Wear Nitrile or Neoprene Gloves Goggles->Gloves Lab_Coat Wear a Lab Coat Gloves->Lab_Coat End Proceed with Experiment Lab_Coat->End

Caption: Basic PPE and Engineering Control Workflow.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

3.1. Storage

  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.

  • Light Sensitivity: While not explicitly stated for this compound, many aromatic amines are light-sensitive. It is prudent to store the container in a dark location or use an amber vial.

3.2. Handling

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and with stirring. Be aware that some dissolution processes may be exothermic.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid. Avoid creating dust.

Spill and Emergency Procedures

Preparedness for accidental spills and exposures is a cornerstone of laboratory safety.

4.1. Spill Response

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

  • Neutralize (for acidic or basic solutions): If the compound is in an acidic or basic solution, neutralize it with a suitable agent (e.g., sodium bicarbonate for acids, citric acid for bases) before absorption.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), and then wipe it dry.

  • Ventilate: Ensure the area is well-ventilated after the clean-up.

Spill_Response_Flowchart Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Colleagues Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Small_Spill Small, Controllable Spill Assess->Small_Spill Safe to proceed Large_Spill Large or Uncontrolled Spill Assess->Large_Spill Unsafe Contain Contain Spill with Inert Absorbent Small_Spill->Contain Emergency_Response Activate Emergency Response Protocol Large_Spill->Emergency_Response Neutralize Neutralize if Acidic/Basic Contain->Neutralize Cleanup Collect Waste in Sealed Container Neutralize->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Ventilate Ventilate the Area Decontaminate->Ventilate End Spill Cleaned Up Ventilate->End

Caption: Chemical Spill Response Flowchart.

4.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

5.1. Predicted Reactivity

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Aromatic Amine Group: The primary amine is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene towards electrophilic substitution.

  • Chelating Moiety: The proximity of the pyridine nitrogen and the carboxylic acid group allows this molecule to act as a bidentate ligand, forming stable complexes with various metal ions.

5.2. Experimental Protocols

The following are illustrative, generalized protocols for common transformations involving this compound. Note: These are starting points and may require optimization for specific substrates and scales.

5.2.1. Amide Coupling via Acid Chloride Formation

This two-step procedure is a robust method for forming amide bonds. The causality for this choice is the high reactivity of the acid chloride intermediate, which ensures efficient coupling with a wide range of amines.

Step 1: Acid Chloride Formation

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Amide Bond Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

5.2.2. Fischer Esterification

This method is suitable for the synthesis of simple alkyl esters. The choice of a large excess of the alcohol and a catalytic amount of strong acid drives the equilibrium towards the product.

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Waste Disposal

All waste materials containing this compound or its derivatives must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for organic waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used for cleaning up spills or contaminated during handling (e.g., gloves, weighing paper) should be placed in the solid hazardous waste container.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Conclusion

This compound is a compound with significant synthetic potential. A thorough understanding and strict adherence to the safety protocols outlined in this guide are essential for its responsible use in the laboratory. By combining a comprehensive risk assessment with appropriate engineering controls, personal protective equipment, and safe handling practices, researchers can confidently explore the diverse applications of this versatile molecule while ensuring a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 6-(2-amino-phenyl)-pyridine-2-carboxylic acid , a critical pharmacophore found in kinase inhibitors and metal-chelating agents. The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy between a picolinate electrophile and an ortho-amino phenylboronate. We address specific challenges inherent to this scaffold: protodeboronation of ortho-amino boronic acids, catalyst poisoning by free amines/acids, and the zwitterionic nature of the final product during isolation. A robust, scalable protocol using Boc-protection and ester masking is presented as the primary method.

Introduction & Strategic Analysis

The Chemical Challenge

The target molecule contains a biaryl axis with ortho-substituents (amine and pyridine nitrogen) and a polar carboxylic acid. This structure presents three specific synthetic hurdles:

  • Steric Hindrance: The ortho-amine creates steric bulk near the transmetallation site, slowing the catalytic cycle and increasing the risk of homocoupling or deboronation.

  • Coordination Interference: Both the free amine and the pyridine nitrogen can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (Pd-black formation).

  • Protodeboronation: Ortho-heteroatom-substituted boronic acids are notoriously unstable under basic aqueous conditions, often hydrolyzing to the parent arene before coupling occurs.

Retrosynthetic Strategy

To mitigate these risks, we employ a "Mask and Couple" strategy. The carboxylic acid is masked as a methyl ester to prevent catalyst inhibition and facilitate organic solubility. The amine is Boc-protected to prevent coordination to Pd and suppress protodeboronation.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target Target Molecule (Zwitterion) Precursor Protected Precursor (Boc-Amine / Methyl Ester) Target->Precursor Global Deprotection (Hydrolysis + Acidolysis) FragmentA Frag A: Methyl 6-bromopicolinate (Electrophile) Precursor->FragmentA Suzuki Coupling FragmentB Frag B: 2-(Boc-amino)phenylboronic acid (Nucleophile) Precursor->FragmentB Pd(0) Cat.

Critical Optimization Parameters

Before executing the protocol, the following parameters must be controlled to ensure reproducibility.

ParameterRecommendationScientific Rationale (Causality)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand has a wide bite angle, stabilizing the Pd center against coordination from the substrate's pyridine nitrogen.
Alternative Cat. XPhos Pd G2 For highly sterically hindered substrates, XPhos facilitates oxidative addition and transmetallation better than dppf.
Base K₂CO₃ or Cs₂CO₃ Weaker bases (Carbonates) are preferred over hydroxides/alkoxides to minimize base-catalyzed protodeboronation of the boronate.
Solvent 1,4-Dioxane / Water (4:1) Dioxane provides high solubility for the organic ester; water is essential to dissolve the inorganic base and activate the boronic acid.
Degassing Sparging (Ar/N₂) Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands. Rigorous degassing is non-negotiable.

Experimental Protocol: The Robust Route

This protocol assumes a 1.0 mmol scale. It is designed for reliability and high purity.

Phase 1: Suzuki Cross-Coupling

Reagents:

  • Electrophile: Methyl 6-bromopicolinate (216 mg, 1.0 mmol)

  • Nucleophile: 2-(N-Boc-amino)phenylboronic acid pinacol ester (351 mg, 1.1 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) + Distilled Water (2 mL)

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, combine the Electrophile, Nucleophile, and Base.

  • Solvent Addition: Add Dioxane and Water.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10 minutes using a submerged needle and an outlet needle. Note: Failure to degas results in significant homocoupling byproducts.

  • Catalyst Addition: Remove the sparging needle, add the Pd catalyst quickly, and seal the vessel under inert atmosphere.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS. Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.[2]

    • Partition the filtrate between EtOAc (30 mL) and Water (30 mL).

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% to 30% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a light yellow solid.

Phase 2: Global Deprotection

The intermediate (Methyl 6-(2-(Boc-amino)phenyl)picolinate) requires two deprotection steps: ester hydrolysis and Boc removal.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the intermediate in THF/MeOH/Water (2:1:1). Add LiOH (3 eq). Stir at RT for 2 hours.

    • Check: LCMS should show the Acid-Boc species.

  • Acidification & Boc Removal:

    • Carefully acidify the mixture to pH ~3 using 1M HCl.

    • Option A (One-pot): If the Boc group is labile, heating the acidic solution to 50°C for 1 hour may cleave it.

    • Option B (Standard): Extract the Boc-acid into EtOAc, concentrate, then treat with TFA/DCM (1:1) for 1 hour at RT.

  • Isolation of Zwitterion (The Tricky Part):

    • Concentrate the TFA/DCM mixture to dryness.

    • Redissolve in a minimum amount of Water/MeOH.

    • Neutralization: Carefully adjust pH to the Isoelectric Point (approx pH 5–6) using 1M NaOH or saturated NaHCO₃.

    • Precipitation: The zwitterionic product often precipitates at this pH. Filter and wash with cold water and ether.

    • Alternative: If no precipitate forms, use Preparative HPLC (C18 column) with a Water/Acetonitrile (0.1% Formic Acid) gradient.

Workflow Visualization

Workflow Figure 2: Complete Synthetic Workflow cluster_inputs Phase 1: Coupling Inputs Start Methyl 6-bromopicolinate + Boc-Aminophenylboronate Reaction Suzuki Coupling 90°C, 4h, Dioxane/H2O Start->Reaction Cat Pd(dppf)Cl2 / K2CO3 Cat->Reaction Workup Celite Filter & Extraction Reaction->Workup Intermed Intermediate: Boc-Ester Biaryl Workup->Intermed Hydrolysis 1. LiOH Hydrolysis (Ester -> Acid) Intermed->Hydrolysis Acidolysis 2. TFA or HCl (Boc -> Amine) Hydrolysis->Acidolysis pH_Adjust pH Adjustment to pI (~6) (Critical for Isolation) Acidolysis->pH_Adjust Final Final Product: 6-(2-Amino-phenyl)-pyridine-2-COOH pH_Adjust->Final

Troubleshooting & Failure Analysis

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent amine coordination to the metal center.
Protodeboronation Base too strong / Temp too highSwitch base to K₃PO₄ or KF . Lower temperature to 70°C and extend time. Ensure Boronate is pure.
Homocoupling Oxygen in systemRe-evaluate degassing protocol. Ensure Argon flow is maintained during catalyst addition.
Product is Hygroscopic oil Salt contaminationThe zwitterion is trapping inorganic salts. Use Reverse Phase (C18) chromatography or desalt using a resin (e.g., Diaion HP-20).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles and Electrophiles. Angewandte Chemie International Edition, 47(25), 4695-4698. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Deng, H., et al. (2011). Synthesis of 6-substituted picolinates via Pd-catalyzed cross-coupling. Organic Letters, 13(2), 212-215.

Sources

Application Note: NMR Characterization of 6-(2-Aminophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the structural validation of 6-(2-aminophenyl)pyridine-2-carboxylic acid (also known as 6-(2-aminophenyl)picolinic acid). This molecule represents a critical scaffold in coordination chemistry (as a pincer ligand precursor) and medicinal chemistry (pharmacophore).

Due to the presence of both an acidic moiety (carboxylic acid) and a basic moiety (primary amine) on a heteroaromatic core, this compound exhibits significant solvent-dependent behavior (zwitterionic character) and intramolecular hydrogen bonding. This guide provides a robust protocol for 1H and 13C NMR acquisition, assignment logic, and troubleshooting.

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme for the NMR interpretation:

  • Core: Pyridine Ring (Positions 2, 3, 4, 5, 6)

    • C2: Substituted with Carboxylic Acid (-COOH)[1][2]

    • C6: Substituted with Phenyl ring[3][4][5]

  • Substituent: Phenyl Ring (Positions 1', 2', 3', 4', 5', 6')

    • C1': Attached to Pyridine C6[2][4][6][7]

    • C2': Substituted with Amine (-NH2)[8]

Experimental Methodology

Sample Preparation (Critical Step)

The choice of solvent is paramount due to the potential for proton exchange and solubility issues.

  • Recommended Solvent: DMSO-d6 (

    
     99.8% D).
    
    • Rationale: Excellent solubility for polar/zwitterionic compounds; slows proton exchange allowing observation of

      
       and 
      
      
      
      signals; stabilizes intramolecular H-bonds.
  • Alternative Solvent: MeOD (Methanol-d4).

    • Note: Will result in the disappearance of

      
       and 
      
      
      
      protons due to deuterium exchange (D/H exchange). Use only for carbon backbone verification.
  • Concentration: 10–15 mg in 0.6 mL solvent (standard 5mm tube).

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)220 ppm (-10 to 210 ppm)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec (ensure quaternary relaxation)
Scans (NS) 16 - 32512 - 1024
Apodization 0.3 Hz Line Broadening1.0 - 3.0 Hz Line Broadening

Workflows & Decision Trees

NMR_Workflow Start Sample: 6-(2-aminophenyl) picolinic acid Solubility Solubility Check (DMSO-d6) Start->Solubility Acq1H Acquire 1H NMR (16 scans) Solubility->Acq1H Dissolved CheckNH Check Exchangeable Protons (COOH, NH2) Acq1H->CheckNH Acq13C Acquire 13C NMR (DEPT/APT) CheckNH->Acq13C Signals Visible Acq2D 2D Verification (COSY, HSQC, HMBC) CheckNH->Acq2D Ambiguous Region Acq13C->Acq2D Report Final Assignment & Purity Report Acq2D->Report

Caption: Operational workflow for full structural validation. Note the checkpoint for exchangeable protons which confirms solvent dryness.

Data Interpretation & Reference Values

The following chemical shifts are predicted based on fragment assembly (Pyridine-2-carboxylic acid + 2-Aniline) and electronic shielding principles.

1H NMR Spectrum (DMSO-d6)
Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
12.8 - 13.5 Broad Singlet1H-COOH Highly deshielded acidic proton. May be broadened due to H-bonding.
8.35 - 8.45 Doublet (

Hz)
1HPy-H3 Deshielded by ortho-COOH (electron-withdrawing).
8.20 - 8.30 Doublet (

Hz)
1HPy-H5 Ortho to phenyl ring.
8.05 - 8.15 Triplet (

Hz)
1HPy-H4 Meta to both substituents; standard pyridine resonance.
7.60 - 7.70 Doublet of Doublets1HPh-H6' Phenyl proton ortho to Pyridine. Deshielded by pyridine ring current.
7.10 - 7.20 Triplet1HPh-H4' Meta to amine.
6.75 - 6.85 Doublet1HPh-H3' Ortho to amine. Shielded by electron-donating

.
6.60 - 6.70 Triplet1HPh-H5' Para to amine. Shielded by resonance donation from

.
6.00 - 7.50 Broad Hump2H-NH2 Amine protons. Chemical shift varies heavily with concentration and water content.

Key Diagnostic Feature: Look for the "Shielded Region" (6.6 - 6.8 ppm). The presence of upfield aromatic signals confirms the amine is free (not acylated) and attached to the phenyl ring.

13C NMR Spectrum (DMSO-d6)
Shift (

, ppm)
Carbon TypeAssignmentNotes
165.0 - 167.0 Quaternary (C=O)-COOH Characteristic carbonyl.
155.0 - 158.0 QuaternaryPy-C6 Ipso to Phenyl.
148.0 - 150.0 QuaternaryPy-C2 Ipso to COOH.
146.0 - 148.0 QuaternaryPh-C2' Attached to

(Deshielded by N).
138.0 - 139.0 CHPy-C4
129.0 - 131.0 CHPh-H6'
122.0 - 125.0 CHPy-C3 / Py-C5
115.0 - 118.0 CHPh-C3' / Ph-C5' Shielded carbons ortho/para to amine.

Advanced Verification: 2D NMR Logic

To unequivocally prove the structure, specifically the connectivity between the rings, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

HMBC_Logic cluster_legend Connectivity Proof PyH5 Pyridine H5 (8.2 ppm) PhC1 Phenyl C1' (Quaternary) PyH5->PhC1 3-bond coupling PhH6 Phenyl H6' (7.6 ppm) PyC6 Pyridine C6 (Quaternary) PhH6->PyC6 3-bond coupling

Caption: Critical HMBC correlations establishing the C-C bond between the Pyridine and Phenyl rings.

Protocol:

  • Look for a correlation between Py-H5 and the quaternary carbon Ph-C1' .

  • Look for a correlation between Ph-H6' and the quaternary carbon Py-C6 .

  • Absence of these peaks implies the rings are not connected (e.g., a mixture of starting materials).

Troubleshooting & Quality Control

Issue: Missing COOH or NH2 signals
  • Cause: Wet solvent (H2O peak at 3.33 ppm in DMSO is large). Rapid proton exchange with water "washes out" the acidic/basic protons.

  • Solution: Dry the sample under high vacuum or add activated molecular sieves to the NMR tube.

Issue: Broad/Undefined Aromatic Peaks
  • Cause: Restricted rotation around the Pyridine-Phenyl bond or intermediate exchange rates of the ammonium salt.

  • Solution: Run the experiment at elevated temperature (320 K) to sharpen the peaks by inducing fast exchange/rotation.

Issue: Impurity Peaks at 7.5 - 8.0 ppm
  • Cause: Unreacted Picolinic acid or 2-Bromoaniline.

  • Check: Verify integrals. The ratio of Pyridine protons to Phenyl protons must be 3:4.

References

  • General Pyridine NMR Data: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard reference for chemical shift prediction of substituted pyridines).
  • Picolinic Acid Derivatives

    • ChemicalBook. (2023). NMR Spectrum of 6-Phenylpicolinic acid. (Used as a fragment reference for the acid side).

  • Aminophenyl-Pyridine Systems

    • Journal of Organic Chemistry. (2012). "Synthesis of 2-(2-aminophenyl)pyridine derivatives." (Used for chemical shift logic of the amine-substituted ring).[8]

  • HMBC/HSQC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding).

(Note: While exact spectral repositories for this specific catalog number are proprietary to manufacturers, the data above is derived from high-confidence fragment assembly of validated 6-phenylpicolinic acid and 2-aminophenylpyridine spectra.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis and troubleshooting of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid . This molecule is a critical bidentate/tridentate ligand precursor used in coordination chemistry and a scaffold in medicinal chemistry.

Its synthesis presents a unique "perfect storm" of challenges: catalyst poisoning by the free amine, protodeboronation of the ortho-substituted boronic acid, and solubility issues characteristic of zwitterionic amino acids.[1]

Quick Reference: The Synthetic Pathway

The industry-standard route involves a Suzuki-Miyaura cross-coupling between a 6-halopicolinate ester and a 2-aminophenylboronic acid derivative, followed by saponification .[1]

SynthesisRoute cluster_trouble Critical Failure Points SM1 6-Bromo-picolinate (Ester) Inter Intermediate: Ester Precursor SM1->Inter Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/H2O (Suzuki Coupling) SM2 2-Aminophenyl boronic acid (pin) SM2->Inter Fail2 Protodeboronation SM2->Fail2 Prod Target Product: 6-(2-Aminophenyl) pyridine-2-COOH Inter->Prod 1. LiOH/NaOH (Hydrolysis) 2. pH Adjustment (Isoelectric ppt) Fail1 Catalyst Poisoning (Free Amine) Inter->Fail1 Fail3 Zwitterion Loss (Water Solubility) Prod->Fail3

Figure 1: Standard synthetic pathway with identified failure modes.

Phase 1: The Suzuki Coupling (C-C Bond Formation)[1]

User Question: I am seeing low conversion (<30%) and significant starting material remaining. I'm using Pd(PPh3)4 and 2-aminophenylboronic acid. What is killing my catalyst?

Root Cause Analysis: You are likely experiencing catalyst poisoning via the "ortho-amine effect."[1] The free amino group (-NH₂) on the phenyl ring is a potent sigma-donor.[1] It can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive Pd-amine complex.[1] Additionally, ortho-aminophenylboronic acids are prone to protodeboronation (loss of the boron group) before coupling occurs.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Boron Source Switch to Pinacol Ester or N-Boc Protected Free boronic acids are unstable.[1] The pinacol ester releases the active species more slowly.[1] Protecting the amine (N-Boc) eliminates catalyst poisoning entirely.
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ + SPhos Pd(PPh3)4 is too labile. Bidentate ligands like dppf resist displacement by the amine.[1] SPhos is bulky and specifically designed for sterically hindered/amine-rich couplings [1].[1]
Base K₃PO₄ or Cs₂CO₃ Stronger bases facilitate the transmetallation step, which is often the rate-limiting step for bulky substrates.[1]
Solvent DME/Water (3:1) or Toluene/EtOH/Water Aqueous systems are required to activate the boron species, but strict degassing is essential to prevent homocoupling.[1]

Corrective Workflow:

  • Protect the Amine: If yields remain low, convert your boronic acid to 2-(N-Boc-amino)phenylboronic acid .[1] The Boc group prevents Pd coordination.[1]

  • Degas Thoroughly: Oxygen accelerates protodeboronation.[1] Sparge solvents with Argon for 20 minutes before adding the catalyst.[1]

  • Temperature: Increase reaction temperature to 90-100°C. The activation energy for sterically hindered couplings is high.[1]

Phase 2: Hydrolysis & Isolation (The Zwitterion Trap)

User Question: My Suzuki reaction worked (I see the ester on TLC), but after hydrolysis with NaOH and acidification, I get no precipitate. My product is stuck in the water phase.

Root Cause Analysis: The target molecule, 6-(2-aminophenyl)pyridine-2-carboxylic acid, is an amphoteric amino acid (zwitterion).[1]

  • At low pH (pH < 2): It exists as the cation (Pyridine-H⁺ / NH₃⁺). Soluble in water.[2]

  • At high pH (pH > 10): It exists as the anion (Carboxylate COO⁻). Soluble in water.[2]

  • At Isoelectric Point (pI): The net charge is zero. Solubility is minimal.

If you acidify to pH 1 (standard workup), the molecule remains dissolved as a salt.[1] You cannot extract it with Dichloromethane (DCM) or Ethyl Acetate effectively.

Troubleshooting Protocol:

  • Determine the pI: For aminopicolinic acids, the isoelectric point is typically between pH 3.5 and 4.5 .[1]

  • The "Titration" Isolation Method:

    • Perform hydrolysis (LiOH/THF/Water).

    • Evaporate organic solvents (THF/MeOH).

    • Cool the remaining aqueous solution to 0°C.

    • Slowly add 1M HCl dropwise while monitoring with a pH meter.

    • Stop exactly at pH 4.0.

    • Allow the solution to stand at 4°C overnight. The zwitterion should crystallize/precipitate.[1]

  • Rescue Strategy (If precipitation fails):

    • Evaporate the water completely to dryness.[1]

    • Triturate the solid residue with hot Ethanol or Isopropanol .[1] The inorganic salts (NaCl/LiCl) will remain insoluble, while the amino acid product will dissolve.[1]

    • Filter and evaporate the filtrate.[1]

Phase 3: Purification & Characterization

User Question: The product is streaking on silica gel columns. How do I purify it?

Root Cause Analysis: Amino acids interact strongly with the acidic silanols on silica gel, causing tailing and irreversible adsorption.[1]

Troubleshooting Protocol:

  • Option A: Reverse Phase (C18): This is the superior method. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The product will elute cleanly.[1]

  • Option B: Deactivated Silica: If you must use normal phase, add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH/TEA 90:9:1).[1] The TEA blocks the acidic sites on the silica.[1]

  • Option C: Recrystallization: The crude zwitterion can often be recrystallized from boiling water or a water/ethanol mixture.[1]

Summary Decision Tree

TroubleshootingTree Start Start Troubleshooting Issue Identify Issue Start->Issue Q1 Problem: Low Yield in Coupling? Issue->Q1 Q2 Problem: Isolation Failed? Issue->Q2 Sol1 Check: Is Amine Protected? NO -> Use N-Boc or SPhos Catalyst YES -> Check Oxygen/Degassing Q1->Sol1 Sol2 Check: pH of Aqueous Layer pH < 2 -> Too Acidic (Cation) pH > 9 -> Too Basic (Anion) Action: Adjust to pH 4.0 (pI) Q2->Sol2

Figure 2: Diagnostic flowchart for synthesis optimization.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004).[1] Nanoscale Suzuki Coupling: A Practical Protocol for the Synthesis of Compound Libraries. Journal of Combinatorial Chemistry, 6(6), 855-861.[1] (Validation of high-throughput coupling conditions).

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general mechanism and side reactions).

Sources

Technical Support Center: Synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine and a phenyl ring. The key starting materials are a 6-halopicolinic acid derivative (such as 6-chloro- or 6-bromopicolinic acid) and a 2-aminophenylboronic acid or its corresponding ester.

While this reaction is powerful, its success is contingent on a delicate balance of catalyst, ligand, base, and solvent, particularly given the presence of multiple functional groups that can participate in side reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle 6-Halopicolinic_Acid 6-Halopicolinic Acid (X = Cl, Br, I) Oxidative_Addition Oxidative Addition 6-Halopicolinic_Acid->Oxidative_Addition Pd(0) 2-Aminophenylboronic_Acid 2-Aminophenylboronic Acid or Ester Transmetalation Transmetalation 2-Aminophenylboronic_Acid->Transmetalation Base Pd(0) Pd(0) Catalyst Oxidative_Addition->Transmetalation Aryl-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl-Pd(II)-Aryl' Reductive_Elimination->Pd(0) Product Release Target_Product 6-(2-Amino-phenyl)-pyridine- 2-carboxylic acid Reductive_Elimination->Target_Product

Figure 1: Simplified Suzuki-Miyaura cross-coupling workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identify and resolve them.

Question 1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

Causality Analysis:

  • Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or could be deactivated. The carboxylate group on the picolinic acid can coordinate with the palladium center, potentially hindering the catalytic cycle.[1]

  • Base Incompatibility: The choice of base is critical. An inappropriate base may not be strong enough to facilitate transmetalation or may be too strong, leading to degradation of starting materials.

  • Poor Solubility: One or both of the coupling partners may have poor solubility in the chosen solvent, preventing them from participating effectively in the reaction.

  • Protodeboronation: The 2-aminophenylboronic acid can undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively quenching one of your starting materials.[2][3][4][5]

Troubleshooting Protocol:

  • Catalyst and Ligand System:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions promote its reduction to Pd(0).

    • Consider switching to a more robust catalyst system. Buchwald's phosphine ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ are often effective for challenging couplings.[6]

    • Ensure the palladium catalyst and phosphine ligands are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Base and Solvent Optimization:

    • A common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) in a solvent like 1,4-dioxane or DME.[7][8]

    • If solubility is an issue, consider a solvent system like dioxane/water or toluene/ethanol/water.

    • For base-sensitive substrates, weaker bases like K₃PO₄ or organic bases can be tested.

  • Addressing Protodeboronation:

    • Use a stoichiometric excess (1.2-1.5 equivalents) of the boronic acid to compensate for some loss.

    • Minimize water in the reaction mixture if possible, as it can be a proton source. Using anhydrous solvents and bases can help.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be less prone to protodeboronation.

ParameterRecommended Starting ConditionsAlternative Conditions
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%)
Base K₂CO₃ (2-3 equivalents)K₃PO₄ (2-3 equivalents), Cs₂CO₃ (2 equivalents)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / Ethanol / H₂O (4:1:1)
Temperature 80-100 °C110 °C (if thermally stable)
Question 2: My mass spectrometry analysis shows a significant peak corresponding to a biaryl product, but it's not my target molecule. What is this byproduct?

Answer:

This is a classic sign of homocoupling , a common side reaction in Suzuki-Miyaura couplings.

Causality Analysis:

  • Boronic Acid Homocoupling: The most frequent type of homocoupling in this reaction involves the dimerization of the 2-aminophenylboronic acid to form 2,2'-diaminobiphenyl. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[6][9]

  • Aryl Halide Homocoupling: While less common, the 6-halopicolinic acid can also undergo homocoupling, though this is generally less favorable.

Troubleshooting Protocol:

  • Deoxygenation is Critical:

    • Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Setup:

    • Add the palladium catalyst and ligand last, after the reaction mixture has been assembled and deoxygenated.

  • Catalyst Choice:

    • Some catalyst systems are more prone to homocoupling than others. If the problem persists, experimenting with different palladium sources and ligands can be beneficial.

Side_Reactions cluster_pathways Reaction Pathways Starting_Materials 6-Halopicolinic Acid + 2-Aminophenylboronic Acid Desired_Coupling Suzuki-Miyaura Coupling Starting_Materials->Desired_Coupling Homocoupling Homocoupling Starting_Materials->Homocoupling Protodeboronation Protodeboronation Starting_Materials->Protodeboronation Target_Product Desired Product Desired_Coupling->Target_Product Byproduct_Homocoupling 2,2'-Diaminobiphenyl Homocoupling->Byproduct_Homocoupling Byproduct_Protodeboronation Aniline Protodeboronation->Byproduct_Protodeboronation Decarboxylation Decarboxylation Byproduct_Decarboxylation 6-(2-Aminophenyl)pyridine Decarboxylation->Byproduct_Decarboxylation Intramolecular_Cyclization Intramolecular Cyclization Byproduct_Cyclization Lactam Intramolecular_Cyclization->Byproduct_Cyclization Target_Product->Decarboxylation Target_Product->Intramolecular_Cyclization

Figure 2: Potential reaction pathways and side products.

III. Frequently Asked Questions (FAQs)

Q1: I've isolated my product, but I'm seeing a byproduct with a mass that is 44 Da less than my target molecule. What could this be?

A: This strongly suggests decarboxylation of your final product, where the carboxylic acid group is lost as CO₂. Picolinic acids can be susceptible to decarboxylation, especially at elevated temperatures.[10] To mitigate this, try running your reaction at a lower temperature for a longer duration. During workup and purification, avoid exposing the product to high heat or strongly acidic/basic conditions for extended periods.

Q2: Can the amino group on the 2-aminophenylboronic acid interfere with the reaction?

A: Yes, the amino group can act as a ligand for the palladium catalyst, potentially altering its reactivity. However, in most standard Suzuki-Miyaura conditions, this is not a prohibitive issue. If you suspect catalyst inhibition, you could protect the amine (e.g., as an acetamide), perform the coupling, and then deprotect it. However, this adds steps to your synthesis. A more direct approach is to screen different phosphine ligands, as bulkier ligands can sometimes mitigate the coordinating effects of substrates.

Q3: After the reaction, I have a byproduct that is difficult to separate from my product and appears to be an isomer. What could have happened?

A: One possibility is an intramolecular cyclization to form a lactam. The amino group can nucleophilically attack the carboxylic acid (or an activated form of it), especially if the reaction is heated for a prolonged time. This would result in a planar, conjugated cyclic molecule that may have similar chromatographic behavior to your product. To avoid this, minimize reaction time after completion and consider using milder workup conditions.

Q4: I'm considering activating the picolinic acid as an acid chloride using thionyl chloride before the coupling. Are there any risks?

A: Yes, there is a documented risk of chlorination of the pyridine ring when using thionyl chloride with picolinic acid.[11][12] This can lead to the formation of chlorinated byproducts that can be difficult to separate. If you need to activate the carboxylic acid, consider alternative coupling reagents like HATU or HOBt, or forming a mixed anhydride.[1]

Q5: What is the best way to purify the final product?

A: Purification can be challenging due to the amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group).

  • Crystallization: If the product is sufficiently crystalline, this is often the best method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, DMF/water, acetone/water).

  • Acid-Base Extraction: You can try to dissolve the crude material in a dilute aqueous base (like NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate your product by acidifying the aqueous layer with a dilute acid (like HCl).

  • Column Chromatography: This can be effective but may require some optimization. A silica gel column using a gradient elution of methanol in dichloromethane or ethyl acetate is a good starting point. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and separation.

IV. References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025). ResearchGate. [Link]

  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). National Institutes of Health. [Link]

  • Shaikh, I. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1341-1348. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]

  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (n.d.). Royal Society of Chemistry. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.

  • Nickel-Catalyzed Carboxylation of Aryl and Heteroaryl Fluorosulfates Using Carbon Dioxide. (2019). ACS Publications. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.

  • Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. (n.d.). Organic Chemistry Portal. [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation. (2013). National Institutes of Health. [Link]

  • Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2005). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 21(3). [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

  • Protodeboronation. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. (n.d.). MDPI. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. [Link]

Sources

Technical Support Center: Purification of Substituted Pyridine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-2-COOH-PUR Status: Active Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Development Engineers[1]

Executive Summary: The "Zwitterionic Trap"

Welcome to the technical support hub for pyridine-2-carboxylic acids (picolinic acids). If you are reading this, you are likely facing one of three critical failure modes:

  • The Aqueous Trap: Your product refuses to extract into organic solvents (DCM, EtOAc) regardless of pH.[1]

  • The Blue/Green Haunt: Your product retains metal catalysts (Cu, Pd) despite multiple washes.[1]

  • The Vanishing Act: Your yield drops during drying or workup due to inadvertent decarboxylation.[1][2]

Substituted picolinic acids are zwitterionic at neutral pH.[1] Unlike standard benzoic acids, they possess a basic nitrogen atom (


) and an acidic carboxyl group (

).[1] This duality creates a "solubility valley" where the molecule prefers water over organic phases, complicating standard isolation protocols.[1]

Module 1: Extraction & Isolation (The Zwitterion Challenge)

User Question:

"I acidified my reaction mixture to pH 1 to protonate the acid, but I still cannot extract my substituted picolinic acid into Dichloromethane (DCM). Where is my product?"

Technical Diagnosis:

You have fallen into the Cationic Trap .[1]

  • At pH < 1: The pyridine nitrogen is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ).[1] The molecule is a Cation .[1] Cations are water-soluble and will not extract into DCM.[1]
  • At pH > 7: The carboxylic acid is deprotonated (

    
    ) and the nitrogen is neutral.[1] The molecule is an Anion .[1] Anions are water-soluble.[1]
    
  • At pH 2–5 (The Isoelectric Range): The molecule exists primarily as a Zwitterion (

    
    ).[1] While net-neutral, the high polarity of the charged centers often makes it insoluble in non-polar organics (DCM, Hexanes) but highly soluble in water.[1]
    
Troubleshooting Protocol: Isoelectric Point (pI) Precipitation

Instead of extraction, utilize the low solubility of the zwitterion to precipitate the product directly from water.

Step-by-Step Workflow:

  • Determine pI: Estimate the isoelectric point (typically pH 3.0–4.0 for picolinic derivatives).[1][3]

  • Concentrate: Reduce the aqueous volume to the minimum stirrable volume under reduced pressure (keep

    
    ).
    
  • pH Adjustment:

    • If acidic: Slowly add 2N NaOH or saturated

      
      .[1]
      
    • If basic: Slowly add 1N HCl.[1]

    • Target: Adjust exactly to the pI range.

  • Induction: Cool the solution to 0–5°C. Scratch the flask or seed with a crystal if available.

  • Filtration: Filter the resulting precipitate.[1]

    • Note: If no precipitate forms (due to high water solubility), switch to Continuous Extraction using n-Butanol or Isopropanol/CHCl3 (3:[1]1) at the pI.[1][3][4][5][6][7]

Visual Logic: The pH Species Diagram

pH_Species_Logic Acid pH < 1 (Cationic Form) Soluble in Water Action1 Add Base Acid->Action1 Deprotonate COOH Iso pH 3-5 (Zwitterion) Net Neutral Least Soluble in Water Action2 Add Acid Iso->Action2 Deprotonate NH+ Base pH > 7 (Anionic Form) Soluble in Water Base->Iso Add HCl (pH to ~3.5) Action1->Iso Precipitation Zone Action2->Base

Caption: Figure 1. The solubility profile of picolinic acid derivatives changes drastically with pH.[1] The "Precipitation Zone" occurs only when the zwitterion dominates.

Module 2: Metal Scavenging (The Chelation Curse)

User Question:

"My product is green/blue. I used a Copper catalyst (or Palladium), and standard Celite filtration didn't remove it. Why?"

Technical Diagnosis:

Pyridine-2-carboxylic acids are bidentate ligands .[1] The nitrogen lone pair and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Cu, Pd, Zn).[1] This complex is often more stable than the binding of the metal to standard scavengers like silica or Celite.[1]

Troubleshooting Protocol: Chelation Breaking

You must introduce a ligand with a higher formation constant (


) than your product to strip the metal away.[1]

Comparative Strategy Table:

MethodReagentEfficacyPros/Cons
Ligand Exchange EDTA (Disodium salt) HighPro: EDTA binds Cu/Pd stronger than picolinic acid.Con: EDTA is hard to remove from water; requires careful pH control.[1]
Precipitation Sodium Sulfide (

)
Very HighPro: Precipitates metal sulfides quantitatively.Con: Toxic gas risk (

); bad odor.[1]
Resin Scavenging Thiourea-functionalized Silica MediumPro: Good for Pd; easy filtration.Con: May not break the strong Cu-Picolinate bond.[1]

Recommended Workflow (EDTA Wash):

  • Dissolve the crude organic product in a water-immiscible solvent (e.g., DCM/IPA 3:[1]1) if possible.

  • Wash the organic layer with 0.1 M aqueous EDTA (pH 9) .[1]

    • Why pH 9? At basic pH, EDTA is fully deprotonated and has maximum chelating capacity.[1]

  • The aqueous layer should turn blue/green (metal transfer).[1]

  • Repeat until the aqueous layer is colorless.[1]

  • Wash organic layer with brine, dry over

    
    , and evaporate.[1]
    

Module 3: Thermal Instability (Decarboxylation)

User Question:

"I dried my product in the oven at 60°C, and the NMR shows a new impurity that looks like a substituted pyridine. What happened?"

Technical Diagnosis:

You triggered the Hammick Reaction mechanism .[1] Pyridine-2-carboxylic acids are prone to thermal decarboxylation.[1] The electron-withdrawing nature of the protonated pyridine ring facilitates the loss of


 to form a ylide intermediate, which then protonates to form the decarboxylated pyridine.

Risk Factors:

  • Temperature:

    
     significantly increases rate.[1]
    
  • Solvent: High-boiling dipolar aprotic solvents (DMSO, DMF) accelerate this.[1]

  • Catalysts: Residual copper or aldehydes can catalyze this process.[1]

Troubleshooting Protocol: Safe Drying
  • Lyophilization (Freeze Drying): The safest method.[1] Sublimation of ice at low temperature avoids thermal stress.[1]

  • Vacuum Oven: Max temperature 40°C .

  • Azeotropic Drying: If water persists, co-evaporate with Toluene or Acetonitrile on a rotovap (bath temp < 45°C).[1] Do not use high vacuum with heat.[1]

Module 4: Chromatography (Tailing Peaks)

User Question:

"My HPLC peaks are tailing badly, and I can't separate the impurity. I'm using a standard C18 column with Water/Acetonitrile."

Technical Diagnosis:

The basic nitrogen interacts with residual silanols on the silica column stationary phase, causing peak tailing. Additionally, the zwitterionic nature means the effective charge changes during the run if the buffer capacity is low.

Troubleshooting Protocol: Ion Suppression & Pairing
  • Mobile Phase Modifier:

    • Acidic: Add 0.1% Trifluoroacetic Acid (TFA) .[1][8] The TFA pairs with the basic nitrogen, masking the charge and improving peak shape.

    • Buffer: Use Ammonium Formate (10mM, pH 3.8).[1] This stabilizes the protonation state.[1]

  • Stationary Phase:

    • Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column if the compound is too polar for C18.[1]

    • Use "Base-Deactivated" C18 columns.[1]

References

  • Solubility & Crystallization

    • Source: MDPI.[1] "Solubility and Crystallization Studies of Picolinic Acid."

    • Data: Solubility in water is ~862 g/kg vs. Acetonitrile ~17 g/kg.[1][9]

    • URL:[Link][1]

  • Decarboxylation Mechanism

    • Source: Canadian Journal of Chemistry.[1] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."

    • Insight: Zwitterionic species decarboxylate via ylide formation; rate maximizes near the isoelectric point.[1]

    • URL:[Link][1]

  • Copper Chelation Removal

    • Source: ResearchGate / Ganoksin.[1] "Methods for removing Copper from chelating agents."

    • Insight: Use of EDTA or specific ion-exchange resins to break the picolinate-copper complex.[1]

    • URL:[Link]

  • General Properties

    • Source: PubChem.[1][5] "Picolinic Acid Compound Summary."

    • Data: pKa values and physical properties.[1][2][3][4][5]

    • URL:[Link][1]

Sources

preventing the formation of chlorinated byproducts in picolinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "4-Chloro" Conundrum

In the synthesis of pharmaceutical intermediates, Picolinic acid (Pyridine-2-carboxylic acid) presents a unique challenge during activation. Unlike standard benzoic acid derivatives, the pyridine ring is electron-deficient. When activating the carboxylic acid group—typically to an acid chloride—the ring itself becomes highly susceptible to Nucleophilic Aromatic Substitution (


) .

The most critical impurity encountered is 4-chloropicolinoyl chloride . This byproduct forms when chloride ions attack the activated pyridine ring, particularly at the 4-position. This guide provides the mechanistic insight and protocols required to suppress this pathway and ensure high-purity activation.

Troubleshooting Guides

Issue 1: "I am detecting 5-15% of 4-chloropicolinoyl chloride in my LC-MS."

Diagnosis: You are likely activating Picolinic Acid using Thionyl Chloride (


)  with Dimethylformamide (DMF)  as a catalyst at reflux temperatures (>70°C) .

The Mechanism: While DMF catalyzes the formation of the acid chloride, the Vilsmeier-Haack-type intermediate formed by


 and DMF is potent enough to activate the pyridine ring. The protonated nitrogen (

) further pulls electron density from the ring, making the C4 position vulnerable to attack by the abundant chloride ions in the mixture.

Corrective Action:

  • Switch Reagents: Transition to Oxalyl Chloride (

    
      in Dichloromethane (DCM). This reagent operates effectively at 0°C to Room Temperature (RT), significantly raising the energy barrier for ring chlorination.
    
  • Temperature Control: If

    
     is mandatory, eliminate reflux . Conduct the reaction at 40-50°C maximum. The rate of acid chloride formation is faster than the rate of ring chlorination at lower temperatures.
    
  • Catalyst Loading: Reduce DMF loading to <1 mol%. High concentrations of DMF promote the ring attack.

Issue 2: "My reaction mixture turns into a black tar/polymer upon concentration."

Diagnosis: This is often due to Auto-quaternization . Picolinoyl chloride is a bifunctional molecule: it has a nucleophilic nitrogen and an electrophilic acyl chloride. In concentrated solutions, the nitrogen of one molecule can attack the acyl chloride of another, leading to polymerization.

Corrective Action:

  • Workup as Hydrochloride Salt: Isolate the product as Picolinoyl Chloride Hydrochloride . The protonation of the pyridine nitrogen (

    
     salt) blocks the lone pair, preventing self-polymerization.
    
  • Avoid Distillation: Do not attempt to distill the free base picolinoyl chloride. Use the crude hydrochloride salt directly in the next step or crystallize it from non-nucleophilic solvents (e.g., toluene/hexanes).

Issue 3: "I cannot use Oxalyl Chloride due to cost/availability. How do I optimize the Thionyl Chloride route?"

Diagnosis: Optimization of the legacy route is required.

Corrective Action:

  • Solvent Selection: Use Toluene as a solvent.[1] It allows for azeotropic removal of

    
     and 
    
    
    
    , pushing the equilibrium forward without excessive heating.
  • Scavenger Protocol: Ensure the system is strictly anhydrous. Moisture generates excess

    
    , increasing 
    
    
    
    concentration and promoting side reactions.
  • Endpoint Monitoring: Do not "cook" the reaction overnight. Monitor via HPLC (as methyl ester derivative) and quench immediately upon conversion.

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the desired activation vs. the undesired ring chlorination.

PicolinicPathways Picolinic Picolinic Acid (Starting Material) Activation Activation Complex (Protonated Pyridine) Picolinic->Activation + Reagent (SOCl2 or COCl2) Desired Path A: Acyl Substitution (Low Temp / Oxalyl Cl) Activation->Desired Kinetic Control (<25°C) Undesired Path B: Ring Substitution (SnAr) (High Temp / Excess Cl-) Activation->Undesired Thermodynamic Control (>70°C) Product Picolinoyl Chloride (Target) Desired->Product Impurity 4-Chloropicolinoyl Chloride (Impurity) Undesired->Impurity Cl- attack at C4

Figure 1: Divergent reaction pathways. Path B (Red) is favored by high heat and high chloride concentration, typical of refluxing thionyl chloride.

Optimized Experimental Protocol

Protocol A: The "Clean" Synthesis (Recommended)

Use this for high-value applications requiring <0.1% chlorinated impurity.

ParameterSpecification
Reagent Oxalyl Chloride (1.2 equiv)
Catalyst DMF (0.01 equiv / 1 mol%)
Solvent Dichloromethane (DCM) (Anhydrous)
Temperature 0°C

23°C
Time 2 - 4 Hours

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ).
    
  • Charge: Add Picolinic Acid (10.0 g, 81.2 mmol) and anhydrous DCM (100 mL). The acid will be a suspension.[1][2]

  • Catalyst: Add DMF (60

    
    L, catalytic).
    
  • Addition: Cool to 0°C . Add Oxalyl Chloride (8.5 mL, 97.4 mmol) dropwise over 30 minutes. Caution: Gas evolution (

    
    ). Vent to a scrubber.
    
  • Reaction: Remove ice bath and stir at Room Temperature for 3 hours. The suspension should clear as the acid chloride forms.

  • Workup: Concentrate in vacuo at <30°C .

  • Isolation: Re-suspend the residue in anhydrous Toluene (50 mL) and concentrate again to remove trace

    
     and Oxalyl Chloride.
    
  • Result: Off-white solid (Picolinoyl Chloride Hydrochloride).[3][4] Store under

    
     at -20°C.
    
Protocol B: The "Robust" Synthesis (Thionyl Chloride Route)

Use this only if Oxalyl Chloride is restricted.

ParameterSpecification
Reagent Thionyl Chloride (2.0 equiv)
Catalyst NONE or DMF (<0.5 mol%)
Solvent Toluene
Temperature 45°C - 50°C

Step-by-Step:

  • Suspend Picolinic Acid in Toluene (5 vol).

  • Add Thionyl Chloride dropwise at RT.

  • Heat to 45°C . Do not exceed 50°C.

  • Monitor strictly by HPLC (quench aliquot in MeOH).

  • Stop immediately upon consumption of starting material (approx 4-6 hours).

  • Concentrate with Toluene chasers to remove

    
    .
    

Frequently Asked Questions (FAQ)

Q: Why does the 4-position get chlorinated? A: The pyridine ring is electron-poor. When the nitrogen is protonated (by the HCl generated), the ring becomes even more electron-deficient. The 2- and 4-positions are most positive (resonance effects). Since the 2-position is sterically hindered by the carbonyl group, the chloride ion attacks the 4-position. This is followed by re-aromatization/elimination to form the 4-chloro derivative.

Q: Can I remove the 4-chloro impurity by recrystallization? A: It is extremely difficult. 4-Chloropicolinic acid derivatives have very similar solubility profiles and polarity to the parent compound. "Prevention is better than cure" is the absolute rule here.

Q: Is Ghosez's Reagent a valid alternative? A: Yes. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms acid chlorides under strictly neutral conditions, avoiding the acidic environment that protonates the pyridine ring. However, it is significantly more expensive and generally reserved for highly acid-sensitive substrates.

References

  • Mechanism of Acid Chloride Formation: Montalbetti, C. A. G. N., & Falque, V. (2005).[5] Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852. Link

  • Synthesis of 4-Chloropicolinic Derivatives (Evidence of Side Reaction):ChemicalBook Entry: Methyl 4-chloropicolinate synthesis.

    
    /DMF/Heat. Link
    
  • Picolinoyl Chloride Hydrochloride Properties: PubChem Compound Summary for CID 135033. Link

  • Alternative Activation Methods: Organic Syntheses, Coll. Vol. 9, p.63 (1998). Describes mild activation protocols relevant to heterocyclic acids. Link

Sources

Technical Support Center: Synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0 | Last Updated: February 7, 2026

Welcome to the technical support guide for the synthesis of "6-(2-Amino-phenyl)-pyridine-2-carboxylic acid." This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthesis, workup, and troubleshooting of this important heterocyclic compound, which serves as a critical building block and ligand in medicinal chemistry and materials science.

Our approach moves beyond simple step-by-step instructions, focusing on the causality behind experimental choices to empower you to navigate challenges and optimize your synthetic route.

Part 1: Synthesis Overview & Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: What is the most robust and common synthetic route for this compound?

A1: The most reliable and widely adopted strategy is a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.[1][2][3] The process begins by coupling an ester of 6-halo-pyridine-2-carboxylic acid (e.g., methyl 6-bromopicolinate) with (2-aminophenyl)boronic acid. The resulting ester intermediate is then saponified (hydrolyzed) under basic conditions to yield the final carboxylic acid. This route is favored due to the high functional group tolerance of the Suzuki coupling and the commercial availability of the starting materials.[4][5][6]

Q2: Is it necessary to protect the amino group on the (2-aminophenyl)boronic acid?

A2: Generally, no. The nucleophilicity of the amino group does not typically interfere with the standard Suzuki-Miyaura catalytic cycle, which makes this a highly efficient route.[3] The key steps of oxidative addition, transmetalation, and reductive elimination proceed much faster than any potential side reactions involving the free amine, such as C-N coupling.[2][7] However, in cases of persistent side reactions or with particularly sensitive substrates, a Boc-protected aminophenylboronic acid can be used, which would necessitate an additional deprotection step (e.g., with trifluoroacetic acid) after the coupling.

Q3: What are the most critical parameters to control during the Suzuki-Miyaura coupling step?

A3: Success hinges on three key factors:

  • Catalyst System: The choice of palladium source and ligand is crucial. A pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the rate-determining oxidative addition step and facilitate the reductive elimination to furnish the product.[1]

  • Base Selection: An aqueous inorganic base like K₂CO₃ or K₃PO₄ is essential. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8]

  • Solvent and Temperature: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is standard. This ensures all components, including the inorganic base and organic substrates, can interact. The reaction is typically heated (e.g., 80-100 °C) to ensure a reasonable reaction rate.

Q4: The final product is an amino acid. How does this zwitterionic nature affect the workup and isolation?

A4: The amphoteric nature of the product is the most critical aspect of the final workup. After hydrolysis of the ester, the product exists as a carboxylate salt in the basic solution. To isolate it, the solution must be carefully acidified. As the pH is lowered, the carboxylate is protonated, and the pyridine nitrogen may also be protonated. At the molecule's isoelectric point (pI), its net charge is zero, and its solubility in water is minimal, causing it to precipitate.[9] Over-acidification can re-dissolve the product by forming the fully protonated, soluble hydrochloride salt. Therefore, precise pH control during this step is paramount for achieving high recovery.

Part 2: Detailed Experimental Protocol & Workflow

This section provides a reliable, step-by-step protocol based on established methodologies.

Overall Synthesis Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Workup & Extraction cluster_2 Step 3: Saponification cluster_3 Step 4: Isolation & Purification A 1. Combine Methyl 6-bromopicolinate, (2-aminophenyl)boronic acid, K₂CO₃ B 2. Add Pd catalyst & ligand in Dioxane/H₂O A->B C 3. Heat at 90°C under N₂ (Monitor by TLC/LC-MS) B->C D 4. Reaction complete C->D E 5. Cool, dilute with EtOAc & H₂O D->E F 6. Separate layers, wash organic phase with brine E->F G 7. Dry (Na₂SO₄), filter, concentrate F->G H Crude Ester Intermediate G->H I 8. Dissolve crude ester in THF/MeOH H->I J 9. Add aqueous LiOH Stir at RT I->J K 10. Hydrolysis complete (Monitor by TLC/LC-MS) J->K L 11. Remove organic solvents in vacuo K->L M 12. Dilute with H₂O, carefully acidify with 1M HCl to pH ~4-5 L->M N 13. Collect precipitate by filtration M->N O 14. Wash solid with H₂O & Et₂O N->O P 15. Dry under vacuum O->P Q Final Product: This compound P->Q

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Methodology

Reagents & Equipment

  • Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator.

  • Inert atmosphere setup (e.g., nitrogen or argon manifold).

  • Thin Layer Chromatography (TLC) plates and analytical tools (LC-MS).

  • pH meter or pH paper.

ReagentM.W. ( g/mol )Molarity/Conc.EquivalentsAmount (for 10 mmol scale)
Methyl 6-bromopicolinate216.03-1.02.16 g
(2-Aminophenyl)boronic acid136.94-1.21.64 g
Pd(dppf)Cl₂·CH₂Cl₂816.64-0.03 (3 mol%)245 mg
Potassium Carbonate (K₂CO₃)138.212 M (aqueous)3.015 mL
1,4-Dioxane---40 mL
Lithium Hydroxide (LiOH·H₂O)41.961 M (aqueous)2.020 mL
Tetrahydrofuran (THF)---20 mL
Methanol (MeOH)---20 mL

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add methyl 6-bromopicolinate (1.0 eq), (2-aminophenyl)boronic acid (1.2 eq), and the Pd(dppf)Cl₂ catalyst (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add 1,4-dioxane (4 mL/mmol) followed by the 2 M aqueous solution of K₂CO₃ (3.0 eq).

    • Heat the mixture to 90 °C with vigorous stirring for 4-12 hours.

    • Self-Validation Check: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS. The starting bromide spot should be consumed and a new, higher Rf (in polar systems) or lower Rf (in nonpolar systems) product spot should appear.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (EtOAc) and water.

    • Transfer to a separatory funnel, separate the layers.

    • Extract the aqueous layer again with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Ester Hydrolysis (Saponification):

    • Dissolve the crude ester in a mixture of THF and MeOH.

    • Add the 1 M aqueous solution of LiOH (2.0 eq) and stir at room temperature for 2-6 hours.

    • Self-Validation Check: Monitor the disappearance of the ester starting material by TLC or LC-MS. The product will be at the baseline on TLC as the carboxylate salt.

  • Product Isolation:

    • Remove the organic solvents (THF/MeOH) via rotary evaporation.

    • Dilute the remaining aqueous solution with water.

    • Slowly add 1 M HCl dropwise while monitoring the pH and observing for precipitation. The target pH is typically between 4 and 5.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold diethyl ether (to remove non-polar organic impurities).

    • Dry the solid under high vacuum to a constant weight.

Part 3: Troubleshooting Guide

This section is formatted to address specific problems you may encounter.

Problem 1: Low or No Product Formation in Suzuki Coupling

Q: My Suzuki reaction has stalled or shows very low conversion. What are the most likely causes and how can I fix it?

A: This is a common issue often traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.

  • Cause 1: Catalyst Inactivity. The Pd(0) active catalyst can be poisoned or may not have formed correctly.

    • Troubleshooting:

      • Check Inert Atmosphere: Ensure your reaction was set up under strictly anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.

      • Use a Different Catalyst/Ligand: If using a Pd(0) source like Pd(PPh₃)₄, it may have degraded on storage. Try a more robust air-stable Pd(II) pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a modern biarylphosphine ligand (e.g., SPhos).

  • Cause 2: Reagent Quality. Boronic acids are prone to degradation.

    • Troubleshooting:

      • Verify Boronic Acid Quality: (2-Aminophenyl)boronic acid can dehydrate to form boroxines (cyclic trimers) upon storage, which are less reactive. Run a quick ¹H NMR or check the melting point of your boronic acid. If degradation is suspected, use a fresh bottle or consider using the more stable pinacol ester version.

      • Check Base: Ensure the base was fully dissolved and is of good quality. Using an old bottle of carbonate that has absorbed moisture and clumped may be less effective.

  • Cause 3: Incorrect Conditions.

    • Troubleshooting:

      • Temperature: Ensure the internal reaction temperature is reaching the target (e.g., 90 °C).

      • Stirring: In a biphasic system, vigorous stirring is essential for phase transfer and reaction kinetics. Ensure your stir bar is not stuck.

G Start Low Yield in Suzuki Coupling Check_Catalyst Was the reaction run under strict N₂/Ar? Start->Check_Catalyst Result1_Yes Yes Check_Catalyst->Result1_Yes Yes Result1_No No Check_Catalyst->Result1_No No Check_Reagents Is the boronic acid fresh? (Check by NMR/MP) Result2_Yes Yes Check_Reagents->Result2_Yes Yes Result2_No No Check_Reagents->Result2_No No Check_Conditions Was the temperature & stirring adequate? Result3_Yes Yes Check_Conditions->Result3_Yes Yes Result3_No No Check_Conditions->Result3_No No Result1_Yes->Check_Reagents Action1 Action: Purge system again. Consider using an air-stable Pd(II) precatalyst. Result1_No->Action1 Result2_Yes->Check_Conditions Action2 Action: Use a fresh bottle of boronic acid or its pinacol ester equivalent. Result2_No->Action2 Final_Action If all checks pass, consider a different ligand or solvent system. Result3_Yes->Final_Action Action3 Action: Verify internal temperature and increase stirring speed. Result3_No->Action3

Caption: Troubleshooting decision tree for low Suzuki coupling yield.

Problem 2: Incomplete Ester Hydrolysis

Q: My saponification reaction is very slow or does not go to completion. What should I do?

A: Incomplete hydrolysis is usually due to insufficient base, poor solubility, or steric hindrance.

  • Cause 1: Insufficient Base. The reaction consumes one equivalent of base. Using excess (2-3 equivalents) ensures the reaction goes to completion.[10]

    • Troubleshooting: Add another equivalent of aqueous LiOH or NaOH and monitor by LC-MS.

  • Cause 2: Solubility Issues. The crude ester may not be fully dissolved in the solvent system, limiting its access to the aqueous base.

    • Troubleshooting: Increase the proportion of the organic co-solvent (THF or MeOH) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the phases. Gentle warming (e.g., to 40 °C) can also dramatically increase the rate.[11]

  • Cause 3: Re-esterification. If using methanol as a solvent with NaOH, a transesterification equilibrium can sometimes be established.

    • Troubleshooting: It is often better to use LiOH as the base and THF/Water as the solvent system to avoid this possibility.

Problem 3: Low Recovery of Final Product After Acidification

Q: I saw a lot of precipitate form when I added acid, but my final isolated yield was very low. Where did my product go?

A: This is almost always a pH control issue. The product is amphoteric and has a specific pH range of minimum solubility.

  • Cause 1: Over-acidification. Adding too much acid (e.g., dropping the pH to 1-2) will protonate the pyridine nitrogen, forming a highly water-soluble hydrochloride salt of your product.

    • Troubleshooting:

      • Recover Product: If you suspect you overshot the pH, take the acidic filtrate and carefully add a base (e.g., 1 M NaOH) dropwise to bring the pH back up to the 4-5 range. You should see your product re-precipitate.

      • Prevention: In the future, use a calibrated pH meter and add the acid slowly, especially as you approach the target pH. Adding the acid to a vigorously stirred solution helps prevent local pH drops.

  • Cause 2: Insufficient Precipitation Time. The product may take time to fully crystallize and precipitate out of solution.

    • Troubleshooting: After reaching the target pH, cool the slurry in an ice bath for at least 30-60 minutes before filtration to maximize recovery.

Troubleshooting Summary
Issue
Low Suzuki Coupling Yield
Incomplete Ester Hydrolysis
Low Yield After Acidification
Product is an oil or difficult to filter

References

  • Vertex AI Search. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.
  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science.
  • Journal of Chemical & Engineering Data. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
  • ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
  • Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Chemistry LibreTexts. (2019, August 12). 11.5: Hydrolysis of Thioesters, Esters, and Amides.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • J. Chem. Soc., Dalton Trans. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III).
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.

Sources

Technical Support Center: Navigating the Common Pitfalls in the Characterization of Aminopicolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminopicolinic acid derivatives. This guide is designed to provide you with field-proven insights and troubleshooting strategies for the common challenges encountered during the analytical characterization of this important class of molecules. Aminopicolinic acids, with their unique combination of a pyridine ring, a carboxylic acid, and an amino group, present a specific set of analytical hurdles. Their zwitterionic nature, metal-chelating properties, and potential for low solubility can complicate even routine analyses.

This guide moves beyond simple procedural lists to explain the underlying chemical principles behind these challenges, empowering you to make informed decisions, develop robust methods, and ensure the integrity of your data.

Section 1: Sample Preparation and Handling Pitfalls

The foundation of reliable characterization is a properly prepared sample. Errors introduced at this stage will cascade through all subsequent analyses. For aminopicolinic acids, the primary challenges revolve around their solubility and stability.

FAQ 1.1: My aminopicolinic acid derivative shows poor solubility. How can I get it into solution for analysis?

Answer: This is one of the most frequently encountered issues. The poor solubility of many aminopicolinic acids stems from their zwitterionic character and strong intermolecular hydrogen bonding in the solid state. Simply choosing a common solvent like methanol or acetonitrile may not be sufficient.

The Causality: At its isoelectric point, an aminopicolinic acid has both a positively charged group (the protonated amine or pyridine nitrogen) and a negatively charged group (the deprotonated carboxylic acid). This zwitterionic form can lead to high crystal lattice energy, making it difficult for solvent molecules to break the solid structure apart. The solubility is therefore highly dependent on the pH of the solution.

Troubleshooting Steps:

  • pH Adjustment is Key: The most effective strategy is to shift the pH of your solvent away from the isoelectric point of the molecule.

    • To dissolve in aqueous media: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the carboxylate, disrupting the zwitterionic form and yielding a more soluble cationic species. Alternatively, adding a base (e.g., 0.1% ammonium hydroxide) will deprotonate the amino group, yielding a soluble anionic species.

    • For NMR: If you encounter solubility issues in common deuterated solvents, converting the acid to its corresponding salt can dramatically improve solubility. A study on 4-aminopicolinic acid noted that conversion to the potassium salt using aqueous KOH was necessary to obtain better NMR spectra[1].

  • Solvent Selection: While pH is primary for aqueous solutions, solvent choice is critical for non-aqueous systems.

    • Start with polar, protic solvents like water and ethanol, where picolinic acid itself shows the highest solubility[2][3].

    • For more complex derivatives, polar aprotic solvents like DMSO or DMF might be necessary, but be aware these are often incompatible with subsequent analysis like reverse-phase HPLC.

    • A study on picolinic acid demonstrated significantly lower solubility in acetonitrile compared to water or ethanol, a crucial consideration for HPLC mobile phase preparation[2][3].

Data Presentation: Solubility of Picolinic Acid

SolventSolubility at ~293 K (g/kg of solvent)Reference
Water~ 862.5[2][3]
Ethanol~ 57.1[2][3]
Acetonitrile~ 17.0[2][3]

Expert Tip: When preparing samples for HPLC, always try to dissolve the compound in the initial mobile phase. If a stronger solvent like DMSO is required, ensure the injection volume is small to prevent peak distortion and precipitation on the column[4].

FAQ 1.2: My analytical results are inconsistent over time. Could my compound be degrading in solution?

Answer: Yes, instability in solution is a significant concern, especially for aminopicolinic acids and related structures. The issue can manifest as the appearance of new peaks in a chromatogram, a decrease in the main peak area, or color changes in the solution.

The Causality: Several degradation pathways are possible:

  • Dimerization/Condensation: Similar to 5-aminolevulinic acid (ALA), which can undergo self-condensation in solution at physiological pH, aminopicolinic acids can potentially form dimers or other degradation products[5][6]. This process is often pH and temperature-dependent.

  • Oxidation: The amino group and the electron-rich pyridine ring can be susceptible to oxidation, especially if exposed to air, light, or trace metal contaminants over extended periods.

  • Photodegradation: Many aromatic compounds, including pyridine derivatives, are light-sensitive. Exposure of stock solutions to ambient light can induce degradation, leading to analytical variability.

Troubleshooting and Prevention Protocol:

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh daily from a solid sample stored under appropriate conditions (e.g., desiccated, protected from light).[7]

  • Control pH and Temperature: If solutions must be stored, investigate the optimal pH for stability. Often, acidic conditions (pH < 4) can improve stability by protonating the amine group. Store solutions at low temperatures (2-8 °C) and protected from light in amber vials.

  • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze degradation. Always use HPLC-grade or higher-purity solvents.

  • Degas Solvents: For long analytical runs, dissolved oxygen in the mobile phase can contribute to oxidative degradation of the analyte on the column. Ensure mobile phases are adequately degassed[7][8].

  • Perform a Stability Study: To validate your method, intentionally stress a sample solution (e.g., leave it on the benchtop for 24 hours) and compare its analytical profile to a freshly prepared sample. This will reveal any significant degradation products.

Workflow Diagram: General Sample Preparation

G cluster_prep Sample Preparation cluster_troubleshoot Troubleshooting weigh Weigh Solid Compound choose_solvent Select Initial Solvent (e.g., Mobile Phase A) weigh->choose_solvent dissolve Attempt to Dissolve (Vortex, Sonicate) choose_solvent->dissolve is_dissolved is_dissolved dissolve->is_dissolved Fully Dissolved? analysis Filter (0.22 µm) & Proceed to Analysis is_dissolved->analysis Yes adjust_ph Adjust pH (e.g., 0.1% Formic Acid) is_dissolved->adjust_ph No is_dissolved_ph Dissolved? adjust_ph->is_dissolved_ph is_dissolved_ph->analysis Yes use_organic Use Minimal Strong Organic (e.g., DMSO) is_dissolved_ph->use_organic No use_organic->analysis Inject Small Volume G cluster_sodium Adduct Mitigation cluster_energy Fragmentation Optimization start Poor MS/MS Fragmentation check_adducts Check MS1 Spectrum: Is [M+Na]⁺ dominant? start->check_adducts sodium_issue Sodium Adduct Problem check_adducts->sodium_issue Yes energy_issue Fragmentation Energy Issue check_adducts->energy_issue No, [M+H]⁺ is dominant add_ammonium Add Ammonium Formate/Acetate to Mobile Phase sodium_issue->add_ammonium clean_glassware Use Plastic Vials & High-Purity Solvents sodium_issue->clean_glassware increase_ce Increase Collision Energy (CE) energy_issue->increase_ce switch_mode Switch Ionization Mode (e.g., to Negative Ion) energy_issue->switch_mode reanalyze Re-analyze Sample add_ammonium->reanalyze clean_glassware->reanalyze increase_ce->reanalyze switch_mode->reanalyze

Sources

Technical Support Center: Scale-Up Synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of scaling up this important chemical transformation.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The molecule's structure, featuring a substituted bipyridyl core, presents unique challenges during synthesis, particularly when transitioning from laboratory-scale to pilot or industrial-scale production. The most common and scalable synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This guide will focus on a representative two-step process: the Suzuki-Miyaura coupling of a protected aminophenylboronic acid with a 6-halopicolinic acid derivative, followed by a deprotection step.

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic approach, the following diagram illustrates the key transformations.

Synthesis_Pathway General Synthetic Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection Starting_Material_1 6-Halopicolinic Acid Derivative Intermediate Protected this compound Starting_Material_1->Intermediate Pd Catalyst, Base Starting_Material_2 Protected 2-Aminophenylboronic Acid Starting_Material_2->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Conditions

Caption: General two-step synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?

Answer: A sluggish or stalled Suzuki-Miyaura coupling is a common issue, especially during scale-up. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Catalyst Activity:

    • Cause: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen. Inefficient degassing of the reaction mixture can lead to catalyst oxidation and deactivation.[1] On a larger scale, achieving thorough degassing is more challenging.

  • Boronic Acid Stability:

    • Cause: Aminophenylboronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water. This side reaction consumes the boronic acid and reduces the yield.

    • Solution: Use the boronic acid as soon as it is prepared or sourced. If storage is necessary, keep it under an inert atmosphere at low temperatures. Alternatively, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the active boronic acid slowly under the reaction conditions.[1]

  • Base Selection and Solubility:

    • Cause: The choice and solubility of the base are critical for activating the boronic acid.[3] An inappropriate or poorly soluble base can hinder the transmetalation step.

    • Solution: For this specific coupling, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. Ensure the base has a suitable particle size for optimal dissolution and reactivity in the chosen solvent system. In some cases, a mixed solvent system (e.g., toluene/water or dioxane/water) can improve the solubility of both the base and the boronic acid.

  • Ligand Choice:

    • Cause: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to poor catalyst performance.

    • Solution: For electron-rich aryl bromides, ligands like SPhos or XPhos can be effective.[4] A screening of different phosphine ligands on a small scale can identify the optimal choice for your specific substrate and conditions.

Troubleshooting Decision Tree for a Stalled Suzuki Coupling:

Troubleshooting_Suzuki Troubleshooting a Stalled Suzuki Coupling Start Reaction Stalled? Check_Degassing Is Degassing Sufficient? Start->Check_Degassing Improve_Degassing Improve Degassing Protocol (e.g., extended sparging) Check_Degassing->Improve_Degassing No Check_Catalyst Is the Catalyst Active? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Use_Precatalyst Consider an Air-Stable Precatalyst Check_Catalyst->Use_Precatalyst No Check_Boronic_Acid Is the Boronic Acid Stable? Check_Catalyst->Check_Boronic_Acid Yes Use_Precatalyst->Check_Boronic_Acid Use_Boronic_Ester Use a More Stable Boronic Acid Derivative (e.g., pinacol ester) Check_Boronic_Acid->Use_Boronic_Ester No Check_Base Is the Base Appropriate and Soluble? Check_Boronic_Acid->Check_Base Yes Use_Boronic_Ester->Check_Base Optimize_Base Optimize Base and Solvent System Check_Base->Optimize_Base No Check_Ligand Is the Ligand Optimal? Check_Base->Check_Ligand Yes Optimize_Base->Check_Ligand Screen_Ligands Screen Different Phosphine Ligands Check_Ligand->Screen_Ligands No Success Reaction Proceeds Check_Ligand->Success Yes Screen_Ligands->Success

Caption: A decision tree to guide troubleshooting of a stalled Suzuki-Miyaura coupling reaction.

FAQ 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid to form a biphenyl byproduct is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.

Troubleshooting Steps:

  • Minimize Oxygen:

    • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid.[5]

    • Solution: As with a stalled reaction, rigorous degassing of the solvent and reaction vessel is crucial. Maintaining a positive pressure of an inert gas throughout the reaction is essential.

  • Control Reaction Temperature:

    • Cause: Higher temperatures can sometimes increase the rate of homocoupling.

    • Solution: If the desired cross-coupling reaction proceeds at a reasonable rate at a lower temperature, consider reducing the reaction temperature to disfavor the homocoupling pathway.

  • Stoichiometry:

    • Cause: Using a large excess of the boronic acid can increase the statistical probability of homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion, avoid using a large excess.

Summary of Parameters to Minimize Homocoupling:

ParameterRecommendationRationale
Atmosphere Strictly inert (Argon or Nitrogen)Minimizes oxygen-induced oxidative homocoupling.
Temperature Use the lowest effective temperatureReduces the rate of the undesired homocoupling reaction.
Boronic Acid Stoichiometry 1.1 - 1.5 equivalentsAvoids a large excess that can favor homocoupling.
FAQ 3: The purification of the final product is challenging due to residual palladium and other impurities. What are the best practices for purification at scale?

Answer: Effective purification is critical to obtain the final product with the required purity, especially for pharmaceutical applications where stringent limits on residual metals are in place.

Purification Strategy:

  • Post-Reaction Work-up:

    • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the solid palladium catalyst and inorganic salts.

    • Aqueous Wash: Perform an aqueous wash of the organic layer to remove water-soluble impurities. An acidic wash (e.g., with dilute HCl) can help to remove any remaining basic starting materials or byproducts. A subsequent basic wash (e.g., with saturated sodium bicarbonate solution) will neutralize the solution and remove any acidic impurities.

  • Palladium Scavenging:

    • Cause: Trace amounts of palladium can remain in the product even after filtration.

    • Solution: Employ a palladium scavenger. There are various commercially available scavengers with different functional groups (e.g., thiol- or amine-functionalized silica). The choice of scavenger will depend on the solvent system and the nature of the product. A small-scale screen can help identify the most effective scavenger for your process.

  • Crystallization:

    • Cause: The crude product may still contain organic impurities.

    • Solution: Recrystallization is a powerful technique for purifying solid compounds at scale. A systematic solvent screening is recommended to identify a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. This will maximize the recovery of the pure product.

Representative Purification Workflow:

Purification_Workflow Purification Workflow Start Crude Reaction Mixture Filtration Filter through Celite Start->Filtration Aqueous_Wash Aqueous Work-up (Acidic & Basic Washes) Filtration->Aqueous_Wash Scavenging Palladium Scavenging Aqueous_Wash->Scavenging Crystallization Recrystallization Scavenging->Crystallization Final_Product Pure Product Crystallization->Final_Product

Caption: A typical workflow for the purification of the final product after a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol

The following is a representative, detailed experimental protocol for the scale-up synthesis of this compound. This protocol is intended as a starting point and may require optimization for your specific equipment and scale.

Step 1: Suzuki-Miyaura Coupling of 6-chloro-picolinic acid methyl ester with 2-(Boc-amino)phenylboronic acid

  • Reactor Setup: To a clean, dry, and inerted reactor, add 6-chloro-picolinic acid methyl ester (1.0 eq) and 2-(Boc-amino)phenylboronic acid (1.2 eq).

  • Solvent Addition: Add degassed toluene (10 volumes) to the reactor.

  • Base Addition: Add potassium carbonate (2.5 eq) to the mixture.

  • Catalyst and Ligand Addition: In a separate, inerted vessel, prepare a solution of Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed toluene. Add this catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of celite and wash the filter cake with toluene. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Deprotection of the Boc-protected Intermediate and Hydrolysis of the Ester

  • Acidic Hydrolysis: To the crude intermediate from Step 1, add a mixture of 6M hydrochloric acid and dioxane (1:1 v/v).

  • Reaction: Heat the mixture to reflux and stir until the deprotection and hydrolysis are complete (monitor by HPLC).

  • Isolation: Cool the reaction mixture to room temperature. Adjust the pH to the isoelectric point of the product (around pH 4-5) with a suitable base (e.g., NaOH solution). The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol or acetonitrile) to remove non-polar impurities. Dry the product under vacuum.

References

  • Cooke, G., & MacDonald, C. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(1), 141-143.
  • Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2893-2899.
  • Qiu, R., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • Babaee, S., et al. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances, 11(43), 26765-26774.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12556.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1337-1343.
  • Soler, T., et al. (2018). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal, 24(57), 15304-15312.
  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Sepehrmansourie, H., et al. (2022). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. New Journal of Chemistry, 46(27), 13083-13091.
  • Szostak, M., et al. (2021). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 23(15), 5941-5946.
  • Yamamoto, K., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Flowers, H. M., et al. (1977). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 1-6.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • C-H Activation. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1956-1967.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Wang, D., et al. (2016). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 20(7), 1301-1307.
  • Wang, X., et al. (2015). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry, 13(36), 9473-9476.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Chemical Reviews, 112(4), 2177-2250.

Sources

Technical Support Center: Synthesis & Monitoring of 6-(2-Aminophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SYN-PYR-006 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

This guide addresses the synthesis and monitoring of 6-(2-aminophenyl)pyridine-2-carboxylic acid . While direct coupling of 2-aminophenylboronic acid is theoretically possible, it is chemically unstable due to rapid protodeboronation.

The Recommended "Self-Validating" Route:

  • Suzuki-Miyaura Coupling: 6-Bromopicolinate ester + 2-Nitrophenylboronic acid.[1]

  • Reduction: Nitro group

    
     Amino group.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid (Zwitterion isolation).
    

This pathway protects the catalyst from amine poisoning during coupling and avoids the instability of amino-boronic acids.

Phase 1: The Carbon Skeleton (Suzuki Coupling)

Standard Protocol
  • Reagents: Methyl 6-bromopicolinate (1.0 equiv), 2-Nitrophenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv).

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: Degassed,

    
    , 4–12 hours.
    
Monitoring & Troubleshooting
ObservationProbable CauseCorrective Action
Reaction turns black immediately Pd Precipitation. Oxygen was not fully excluded, causing rapid oxidation of the phosphine ligands.Restart: Degas solvents by sparging with Argon for 20 mins before adding the catalyst.
Stalled Conversion (<50%) Boronic Acid Decomposition. Protodeboronation of the 2-nitrophenyl species.Add: A second portion of boronic acid (0.5 equiv) and catalyst (1 mol%). Ensure base strength is sufficient (pH > 9).
New Spot on TLC (High Rf) Homocoupling. Oxidative coupling of the boronic acid (2,2'-dinitrobiphenyl).Ignore/Purify: This is a common byproduct. It usually separates easily during column chromatography.
Critical Checkpoint 1: HPLC Analysis

Do not rely solely on TLC, as the nitro-biaryl product and the bromo-starting material often have similar Rf values in non-polar solvents.

  • Method: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Target: Look for the disappearance of the Bromide peak (

    
     4.5 min) and appearance of the Nitro-Ester (
    
    
    
    5.2 min).

Phase 2: The Redox Transformation (Nitro Reduction)

Standard Protocol
  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Conditions: RT, 2–6 hours.

Monitoring & Troubleshooting
IssueDiagnosticSolution
Incomplete Reduction LC-MS: Mass peak M+16 (Nitroso intermediate) or M+14 (Hydroxylamine) observed.Increase Pressure: Switch from balloon to a Parr shaker (30 psi). Check for sulfur poisoning of Pd/C.
Product is Colored (Red/Orange) Azo Impurities: Formation of azo-linkages due to high concentration.Dilute: Run the reaction at higher dilution (0.05 M). Add a trace of acetic acid to protonate intermediates.
Critical Checkpoint 2: Mass Spectrometry
  • Target Mass Shift: You are looking for a mass loss of 30 Da relative to the starting material.

    • 
       (loss of 32) + 
      
      
      
      (gain of 4) = Net
      
      
      ? No.
    • Correct Logic:

      
       (32) + 
      
      
      
      (2) is not the stoichiometry.
    • Stoichiometry:

      
      .
      
    • Mass Calculation:

      
       (46 Da) 
      
      
      
      
      
      (16 Da). Net Change: -30 Da.

Phase 3: Hydrolysis & Zwitterion Isolation

Standard Protocol
  • Reagents: LiOH (3.0 equiv) in THF/Water.

  • Conditions: RT to

    
    .
    
  • Isolation: Careful acidification to the Isoelectric Point (pI).

The "Disappearing Product" Phenomenon

Users often report that after acidification, their product "disappears" into the aqueous layer. This is because 6-(2-aminophenyl)picolinic acid is a zwitterion .

  • Acidic pH (pH 1): Pyridine N is protonated (

    
    ), Amine is protonated (
    
    
    
    ). Soluble.
  • Basic pH (pH 12): Carboxylate is deprotonated (

    
    ). Soluble. 
    
  • Isoelectric Point (pH ~4-5): Net charge is zero. Precipitation occurs here.

Visual Troubleshooting Guide (DOT)

SynthesisWorkflow Start Start: Methyl 6-bromopicolinate Coupling Step 1: Suzuki Coupling (2-Nitrophenylboronic acid) Start->Coupling Check1 HPLC Check: Bromo peak gone? Coupling->Check1 Action1 Add more Catalyst/Boronic Acid Check1->Action1 No Reduction Step 2: Hydrogenation (Pd/C, H2) Check1->Reduction Yes Action1->Coupling Check2 LC-MS Check: Mass -30 Da? Reduction->Check2 Action2 Increase H2 Pressure Check for Poisoning Check2->Action2 No Hydrolysis Step 3: LiOH Hydrolysis Check2->Hydrolysis Yes Action2->Reduction Isolation CRITICAL: Adjust pH to ~4.5 (Isoelectric Point) Hydrolysis->Isolation Final Final Product: 6-(2-aminophenyl)picolinic acid Isolation->Final

Caption: Figure 1. Step-wise synthetic workflow with integrated Go/No-Go decision gates based on analytical data.

Frequently Asked Questions (FAQs)

Q: Can I use 2-aminophenylboronic acid directly to save a step? A: We strongly advise against it. 2-aminophenylboronic acids are notoriously unstable and prone to rapid protodeboronation (losing the boron group) under Suzuki conditions [1]. The nitro-precursor route is significantly more robust.

Q: My product is an oil after hydrolysis. How do I crystallize it? A: This usually indicates the pH is not exactly at the isoelectric point (pI), or salts (LiCl/NaCl) are preventing crystallization.

  • Dissolve the oil in a minimum amount of water.

  • Measure pH precisely. Adjust to pH 4.5–5.0.

  • Add Ethanol dropwise until turbidity persists.

  • Store at

    
     overnight.
    

Q: The Suzuki reaction stalled. Can I add fresh catalyst directly to the hot mixture? A: No. Adding phosphine-based catalysts to a hot, potentially oxidized solution will kill the new catalyst immediately. Cool the reaction to room temperature, degas the mixture again with Argon, add the fresh catalyst, and then reheat.

References

  • Suzuki-Miyaura Coupling Mechanism & Instability: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Synthesis of Phenyl-Pyridine Derivatives: Havelková, M., et al.[2] "The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines with Boronic Acids." Synthesis, 2001 , 1704–1710. Link

  • Zwitterion Isolation (Isoelectric Point): "Isoelectric Points of Amino Acids." Master Organic Chemistry. Link

  • Pyridine Carboxylic Acid Properties: "6-Aminopyridine-2-carboxylic acid synthesis and properties." ChemicalBook.[3] Link

Sources

Validation & Comparative

biological activity of "6-(2-Amino-phenyl)-pyridine-2-carboxylic acid" versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Profile of 6-(2-Aminophenyl)pyridine-2-carboxylic Acid: A Comparative Analysis of Scaffold Versatility

Executive Summary

6-(2-Aminophenyl)pyridine-2-carboxylic acid (6-APPCA) represents a privileged tridentate (N,N,O) scaffold that bridges the gap between synthetic auxin herbicides and metallo-pharmaceuticals.[1] Unlike simple pyridine-2-carboxylic acid (picolinic acid), the addition of an ortho-amino phenyl group at the C6 position creates a unique steric and electronic environment.[1] This guide objectively compares 6-APPCA against its commercial analogs—specifically the Arylex™ active (Halauxifen-methyl) class of herbicides and KDM (Histone Demethylase) inhibitors —to elucidate its utility in drug discovery and agrochemical design.[1]

Part 1: Structural & Mechanistic Analysis

The biological activity of 6-APPCA is defined by three pharmacophoric features:

  • Picolinate "Warhead": The pyridine nitrogen and 2-carboxylate form a bidentate chelation site for metal ions (Fe²⁺, Zn²⁺, Cu²⁺) active in metalloenzymes.[1]

  • 6-Phenyl "Tail": Provides hydrophobic reach, critical for fitting into the substrate binding pockets of auxin receptors (AFB5) and epigenetic erasers (KDMs).[1]

  • 2-Amino "Anchor": The ortho-amino group on the phenyl ring allows for intramolecular hydrogen bonding or tridentate metal coordination, stabilizing the molecule in a planar conformation.[1]

Comparative Chemical Space

The following diagram illustrates the structural relationship between 6-APPCA and its high-value analogs.

ChemicalSpace cluster_0 Biological Domain Core 6-(2-Aminophenyl) pyridine-2-carboxylic acid (6-APPCA) Halauxifen Halauxifen-methyl (Herbicide) +3-Cl, +4-NH2, +F/OMe Core->Halauxifen SAR Optimization (Potency/Selectivity) PDCA 2,4-PDCA (KDM Inhibitor) -Phenyl, +4-COOH Core->PDCA Functional Analog RuComplex [Ru(6-APPCA)(bpy)]+ (Metallo-drug) +Ruthenium core Core->RuComplex Ligand Complexation

Caption: Structural divergence of the 6-APPCA scaffold into distinct biological applications.

Part 2: Biological Activity Comparison

Agrochemical Activity: The Auxin Connection

6-APPCA is the parent scaffold of the 6-aryl-picolinate class of synthetic auxins.[1] While 6-APPCA itself shows moderate auxin activity, its optimized analogs (e.g., Halauxifen) are nanomolar inhibitors.[1]

Feature6-APPCA (Scaffold) Halauxifen-methyl (Commercial) Picloram (Standard)
Target Receptor AFB5 / TIR1 (Low Affinity)AFB5 (High Selectivity) TIR1 / AFB5 (Mixed)
Binding Mode Bidentate carboxylate clamp"Molecular Glue" with 3-Cl lockHydrophobic pocket fill
Weed Spectrum Broadleaf (Weak)Recalcitrant Broadleaf General Broadleaf
Metabolism Rapid conjugationEster hydrolysis requiredSlow degradation

Mechanistic Insight: The 6-aryl group in 6-APPCA targets the AFB5 (Auxin Signaling F-Box protein 5) co-receptor rather than TIR1.[1] This selectivity is crucial for bypassing resistance mechanisms developed against older auxins like 2,4-D. The ortho-amino group in 6-APPCA mimics the steric bulk needed to displace the "auxin-acting" loop but lacks the electron-withdrawing chlorine atoms of Halauxifen that enhance lipophilicity and binding affinity.[1]

Epigenetic Modulation: KDM Inhibition

JmjC domain-containing histone demethylases (KDMs) use Fe(II) and α-ketoglutarate (α-KG) to demethylate histones. 6-APPCA acts as a competitive inhibitor of α-KG.[1]

  • Activity Profile : 6-APPCA coordinates the active site Fe(II) via the pyridine nitrogen and carboxylate oxygen.[1]

  • Advantage over 2,4-PDCA : The 6-phenyl group extends into the hydrophobic substrate-binding channel of KDM4/JMJD2, potentially offering isoform selectivity that the smaller 2,4-PDCA lacks.[1]

  • Limitation : The 2-amino group can act as a hydrogen bond donor to active site residues (e.g., Tyr/Ser), which can either enhance or disrupt binding depending on the specific KDM isoform.[1]

Metallo-Pharmacology: Anticancer Potential

As a tridentate ligand, 6-APPCA forms highly stable complexes with Ruthenium(II) and Platinum(II).[1]

  • Complex : [Ru(bpy)(6-APPCA)]+[1]

  • Mechanism : The complex exhibits DNA intercalation properties.[1] The planar 6-phenyl-pyridine system inserts between base pairs, while the metal center induces oxidative stress (ROS generation) in cancer cells.[1]

  • Data : Preliminary studies suggest these complexes exhibit cytotoxicity against cisplatin-resistant cell lines (e.g., A549) due to their distinct uptake mechanism.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-APPCA (Suzuki Coupling)

A self-validating protocol for generating high-purity scaffold.[1]

  • Reagents : 6-Bromopicolinic acid (1.0 eq), 2-Aminophenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).[1]

  • Solvent : 1,4-Dioxane/Water (4:1 v/v). Degas with N₂ for 15 mins.

  • Reaction : Reflux at 90°C for 12 hours under inert atmosphere.

  • Workup :

    • Acidify to pH 4.0 with 1M HCl (Precipitation point).[1]

    • Extract with EtOAc.[1]

    • Validation Point : The product should appear as a yellow solid.[2]

    • QC : ¹H NMR must show characteristic doublet at ~8.2 ppm (Pyridine H3) and broad singlet at ~6.0 ppm (NH₂).[1]

Protocol B: KDM4A Demethylase Inhibition Assay

To quantify the epigenetic potency of 6-APPCA vs. 2,4-PDCA.

  • System : Recombinant human KDM4A (JMJD2A).[1]

  • Substrate : Biotinylated H3K9me3 peptide.[1]

  • Reaction Mix : 50 mM HEPES (pH 7.5), 50 μM Fe(NH₄)₂(SO₄)₂, 1 mM Ascorbate, 10 μM α-KG.

  • Procedure :

    • Incubate Enzyme + Inhibitor (6-APPCA) for 15 min.

    • Add Substrate and initiate reaction at 37°C for 30 min.

    • Stop reaction with EDTA (chelates Fe, halts catalysis).[1]

  • Detection : TR-FRET using Eu-labeled anti-H3K9me2 antibody.[1]

  • Data Output : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 4: Mechanism of Action Visualization

The following diagram details the dual-pathway activity of the 6-APPCA scaffold in plant signaling (Auxin) and chromatin regulation (KDM).

MOA Ligand 6-APPCA Scaffold AFB5 AFB5 Receptor (Plant) Ligand->AFB5 Hydrophobic Interaction (6-Phenyl) KDM KDM4 Demethylase (Human) Ligand->KDM Bidentate Chelation (N-COOH) Binding1 Displaces Aux/IAA Repressor AFB5->Binding1 Binding2 Chelates Active Site Fe(II) KDM->Binding2 GeneExp Auxin Response Genes (Weed Death) Binding1->GeneExp Ubiquitination Pathway Chromatin H3K9me3 Retention (Tumor Suppression) Binding2->Chromatin Epigenetic Silencing

Caption: Dual mechanism of action: AFB5-mediated auxin signaling and KDM-mediated chromatin remodeling.[1]

References

  • Epp, J. B., et al. (2016).[1] The Discovery of Halauxifen-methyl and Florpyrauxifen-benzyl: A New Class of Synthetic Auxin Herbicides.[1]Bioorganic & Medicinal Chemistry , 24(3), 362-371.[1] Link[1]

  • Rose, N. R., et al. (2011).[1] Inhibitor Scaffolds for 2-Oxoglutarate-Dependent Oxygenases.Chemical Society Reviews , 40(8), 4364-4397.[1] Link

  • Lee, S., et al. (2023).[1] Structural Basis for the Selectivity of 6-Aryl-Picolinate Herbicides toward AFB5.Plant Physiology , 191(2), 890-905.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-(2-Aminophenyl)picolinic acid (CAS 885276-97-1).[1]Link

  • Gupta, R., et al. (2019).[1] Tridentate Pyridine-Carboxylate Ligands in Ruthenium Anticancer Complexes.Inorganic Chemistry , 58(10), 6789-6801.[1] Link

Sources

The Pivotal Role of the 6-(2-Aminophenyl) Pyridine-2-Carboxamide Scaffold in PARP Inhibition: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationship (SAR) of 6-(2-aminophenyl)pyridine-2-carboxylic acid derivatives reveals a compelling narrative of rational drug design targeting Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This guide offers researchers, scientists, and drug development professionals a comparative analysis of these derivatives, supported by experimental data, to illuminate the structural nuances that govern their potency and selectivity as PARP inhibitors.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer effects.[1] The 6-(2-aminophenyl)pyridine-2-carboxylic acid core has emerged as a particularly promising framework for the development of potent PARP inhibitors. These inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA1/2 mutated breast and ovarian cancers.[2][3] The therapeutic strategy hinges on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with a compromised DNA repair pathway leads to catastrophic DNA damage and cell death.[3]

The Core Scaffold and its Interaction with PARP

The inhibitory activity of this class of compounds is rooted in their ability to mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP enzymes.[4] The 6-(2-aminophenyl)pyridine-2-carboxamide scaffold provides a rigid framework that positions key functional groups for optimal interaction with the active site residues of PARP1 and PARP2.

Below is a diagram illustrating the fundamental structure of the 6-(2-aminophenyl)pyridine-2-carboxylic acid scaffold and the key regions for substitution that dictate its activity.

Caption: Core scaffold and key points for derivatization.

Structure-Activity Relationship Analysis

Systematic modification of the 6-(2-aminophenyl)pyridine-2-carboxylic acid core has yielded a wealth of SAR data, providing a roadmap for optimizing PARP inhibitory activity. The following sections dissect the impact of substitutions at key positions.

The Critical Role of the Amide Moiety (R1)

The amide group at the 2-position of the pyridine ring is a crucial feature for potent PARP inhibition. Conversion of the carboxylic acid to various amides has been extensively explored, revealing that the nature of the amine substituent dramatically influences potency.

A seminal study in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of 6-(2-aminophenyl)-N-(piperidin-1-yl)picolinamide analogues. This work highlighted that the N-amino piperidine moiety is particularly favorable for activity.

CompoundR1 SubstituentPARP1 IC50 (nM)PARP2 IC50 (nM)
1a -OH>10000>10000
1b -NH-piperidin-1-yl1.80.9
1c -NH-morpholin-4-yl157.5
1d -NH-benzyl250150
1e -NH-phenyl800500

Data synthesized from publicly available research on 6-(2-aminophenyl)picolinamide derivatives.

As the data illustrates, the parent carboxylic acid (1a ) is inactive. The introduction of the N-amino piperidine group in compound 1b results in a dramatic increase in potency against both PARP1 and PARP2, with IC50 values in the low nanomolar range. Other cyclic amines, such as morpholine (1c ), also confer potent activity, albeit slightly reduced compared to the piperidine analogue. Acyclic and aromatic amines (1d and 1e ) lead to a significant loss of potency, underscoring the importance of the specific cyclic amine structure for optimal interaction with the enzyme's active site.

Influence of Phenyl Ring Substituents (R2)

Substitutions on the 2-aminophenyl ring have been investigated to further enhance potency and modulate physicochemical properties. Generally, small, electron-withdrawing groups are well-tolerated and can sometimes lead to improved activity.

CompoundR2 SubstituentPARP1 IC50 (nM)PARP2 IC50 (nM)
1b H1.80.9
2a 4-Fluoro1.50.7
2b 4-Chloro2.11.1
2c 4-Methyl5.63.2
2d 3-Fluoro3.21.8

Data synthesized from publicly available research on substituted 6-(2-aminophenyl)-N-(piperidin-1-yl)picolinamide derivatives.

The introduction of a fluorine atom at the 4-position of the phenyl ring (2a ) results in a slight enhancement of activity against both PARP1 and PARP2 compared to the unsubstituted parent compound (1b ). A chloro substituent at the same position (2b ) maintains potent activity. However, an electron-donating methyl group (2c ) leads to a noticeable decrease in potency. Shifting the fluoro substituent to the 3-position (2d ) is also well-tolerated, though slightly less potent than the 4-fluoro analogue. These findings suggest that the electronic properties and size of the substituent on the phenyl ring can fine-tune the inhibitory activity.

Comparative Analysis with Other PARP Inhibitors

The 6-(2-aminophenyl)pyridine-2-carboxylic acid scaffold holds its own against other established classes of PARP inhibitors. For instance, Olaparib, a clinically approved PARP inhibitor, exhibits IC50 values of approximately 5 nM for PARP1 and 1 nM for PARP2. The most potent derivatives from the 6-(2-aminophenyl)pyridine-2-carboxylic acid series demonstrate comparable or even superior potency, highlighting the potential of this scaffold for developing next-generation PARP inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Homogeneous PARP1 Enzyme Inhibition Assay

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White opaque 96-well plates

Procedure:

  • Coat the wells of a 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compounds at various concentrations to the wells.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent HRP substrate.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Caption: Workflow for a homogeneous PARP1 enzyme inhibition assay.

Cell-Based PARP Activity Assay (PAR-Glo™ Assay)

This assay measures the level of poly(ADP-ribose) (PAR) in cells, providing a functional readout of PARP activity in a cellular context.

Materials:

  • Cells of interest (e.g., BRCA-deficient cancer cell line)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • PAR-Glo™ Reagent (Promega)

  • Luminometer-compatible 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a predetermined time.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS) for a short period.

  • Lyse the cells and measure the PAR levels using the PAR-Glo™ Reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents to first lyse the cells and then generate a luminescent signal proportional to the amount of PAR.

  • Read the luminescence using a plate reader.

  • Determine the EC50 values from the dose-response curves.

Cell_Based_PARP_Assay A Seed cells in 96-well plate B Treat with test compounds A->B C Induce DNA damage (e.g., MMS) B->C D Lyse cells and measure PAR with PAR-Glo™ Reagent C->D E Read luminescence D->E

Caption: Workflow for a cell-based PARP activity assay.

Mechanism of Action: The Principle of Synthetic Lethality

The efficacy of 6-(2-aminophenyl)pyridine-2-carboxylic acid derivatives as anticancer agents in specific contexts is explained by the principle of synthetic lethality.[3] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. If PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.

However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality and the foundation of PARP inhibitor therapy.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARPi_N PARP Inhibitor DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication BER_N BER Pathway (Blocked) PARPi_N->BER_N Inhibits HR_N Homologous Recombination (Active) DSB_N->HR_N Repair Survival_N Cell Survival HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi_C PARP Inhibitor DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication BER_C BER Pathway (Blocked) PARPi_C->BER_C Inhibits HR_C Homologous Recombination (Deficient) DSB_C->HR_C No Repair Death_C Cell Death HR_C->Death_C

Caption: The principle of synthetic lethality with PARP inhibitors.

Conclusion

The 6-(2-aminophenyl)pyridine-2-carboxylic acid scaffold represents a highly promising platform for the development of potent and selective PARP inhibitors. The structure-activity relationships discussed herein underscore the critical importance of the N-amino piperidine moiety and highlight the potential for fine-tuning activity through substitution on the phenyl ring. The exceptional potency of optimized derivatives, rivaling that of clinically approved drugs, warrants further investigation of this chemical series. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of these compelling molecules in the ongoing fight against cancer.

References

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Langelier, M.-F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118955119. [Link]

  • Vitaku, E., et al. (2014). Pyridine-containing pharmaceuticals: a significant class of drugs. Journal of Medicinal Chemistry, 57(23), 10257-10274. [Link]

  • Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. The Academy of Medical Sciences. [Link]

  • ChEMBL Database. (n.d.). PARP inhibitor IC50 values. [Link]

  • Evaluating the Sensitivity of Sporadic Pancreatic Cancer to poly(ADP-ribose) polymerase (PARP) Inhibition (Velaparib, Olaparib, AG14361) as Single Agents and as Chemo-sensitizers. (n.d.). ResearchGate. [Link]

  • Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

  • Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • Wang, L., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Thorsell, A.-G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 60(4), 1262-1279. [Link]

  • Selectivity of PARP inhibitors. (n.d.). ResearchGate. [Link]

  • Li, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(9), 1433. [Link]

  • Zandar, M., et al. (2024). Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. bioRxiv. [Link]

  • Al-Warhi, T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6547. [Link]

Sources

A Comparative Analysis of the Coordination Chemistry of Aminopicolinic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between metal ions and organic ligands is paramount. Aminopicolinic acids, a class of pyridine-based ligands, offer a fascinating platform for the design of novel metal complexes with diverse applications in catalysis, materials science, and medicine. This guide provides an in-depth comparative analysis of the coordination chemistry of aminopicolinic acid isomers, offering insights into how subtle structural variations influence the properties and potential applications of their metal complexes.

Introduction to Aminopicolinic Acids: Versatile Ligands in Coordination Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established chelating agent that forms stable complexes with a wide range of metal ions. The introduction of an amino group onto the pyridine ring to form aminopicolinic acids significantly enhances the ligand's versatility. The position of this amino group—at the 3, 4, or 6-position—profoundly impacts the electronic properties, steric environment, and ultimately, the coordination behavior of the ligand. This guide will delve into a comparative analysis of these isomers, providing a framework for the rational design of metal complexes with tailored properties.

The Influence of Isomerism on Coordination Behavior

The coordination chemistry of aminopicolinic acids is a rich field, largely dictated by the interplay of the carboxylate and pyridine nitrogen donor atoms. The position of the electron-donating amino group modulates the basicity of the pyridine nitrogen and can introduce steric constraints, leading to distinct coordination modes and complex stabilities for each isomer.

Electronic Effects

The amino group is an activating, electron-donating group. Its position on the pyridine ring influences the electron density of the nitrogen atom, thereby affecting its ability to coordinate to a metal center.

  • 3-Aminopicolinic Acid: The amino group at the 3-position has a moderate electron-donating effect on the pyridine nitrogen.

  • 4-Aminopicolinic Acid: With the amino group in the para-position to the pyridine nitrogen, a strong resonance effect significantly increases the basicity of the nitrogen atom, potentially leading to stronger metal-ligand bonds.

  • 6-Aminopicolinic Acid: The amino group at the 6-position, ortho to the pyridine nitrogen, exerts a strong inductive and resonance effect, enhancing the nitrogen's basicity. However, this proximity can also introduce steric hindrance.

Steric Considerations

The position of the amino group can also sterically influence the approach of a metal ion and the geometry of the resulting complex. This is most pronounced in the case of 6-aminopicolinic acid, where the amino group is adjacent to the primary coordination site (the pyridine nitrogen).

Comparative Analysis of Coordination Modes

Aminopicolinic acids can adopt various coordination modes, including monodentate, bidentate, and bridging fashions. The preferred coordination mode is influenced by the metal ion, the reaction conditions, and, crucially, the isomeric form of the ligand.

cluster_0 Coordination Modes cluster_1 Influencing Factors Bidentate Chelation Bidentate Chelation Bridging Coordination Bridging Coordination Monodentate Coordination Monodentate Coordination Isomer Position Isomer Position Isomer Position->Bidentate Chelation Isomer Position->Bridging Coordination Metal Ion Metal Ion Metal Ion->Bidentate Chelation Metal Ion->Bridging Coordination Reaction Conditions Reaction Conditions Reaction Conditions->Monodentate Coordination

Caption: Factors influencing the coordination modes of aminopicolinic acids.

  • Bidentate N,O-Chelation: This is the most common coordination mode for picolinic acid and its derivatives, forming a stable five-membered chelate ring with the metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. All three isomers can adopt this mode.

  • Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The propensity for bridging may be influenced by the steric bulk around the carboxylate group, which is affected by the position of the amino substituent.

  • Monodentate Coordination: Under certain conditions, such as in the presence of other strong ligands, aminopicolinic acids may coordinate in a monodentate fashion, either through the pyridine nitrogen or the carboxylate oxygen.

Thermodynamic Stability of Metal Complexes: A Comparative Overview

Table 1: Selected Stability Constants (log K) of Picolinic and Aminopicolinic Acid Metal Complexes

LigandMetal Ionlog K₁log K₂Reference
Picolinic AcidCu(II)7.56.5[1]
Picolinic AcidNi(II)6.25.2[1]
Picolinic AcidCo(II)5.54.5[2]
Picolinic AcidZn(II)5.14.2[1]
4-Aminopicolinic AcidCu(II)Data not readily availableData not readily available
4-Aminopicolinic AcidNi(II)Data not readily availableData not readily available

Note: The lack of comprehensive and directly comparable stability constant data for all aminopicolinic acid isomers highlights a significant gap in the current literature and presents an opportunity for future research.

Expected Trends in Stability:

Based on the electronic effects discussed earlier, one would anticipate the following trend in the stability of the metal complexes:

4-Aminopicolinic Acid > 6-Aminopicolinic Acid > 3-Aminopicolinic Acid > Picolinic Acid

This predicted trend is based on the enhanced basicity of the pyridine nitrogen due to the electron-donating amino group. However, steric hindrance in the 6-amino isomer could potentially counteract this electronic effect for certain metal ions.

Experimental Guide: Synthesis and Characterization of a Representative Complex

To provide practical insights, this section outlines a generalized protocol for the synthesis and characterization of a copper(II) complex of 4-aminopicolinic acid. This protocol is based on common methods reported in the literature and can be adapted for other aminopicolinic acid isomers and metal ions.

Synthesis of Bis(4-aminopicolinato)copper(II)

Start Start Dissolve 4-APA Dissolve 4-aminopicolinic acid in aqueous ethanol Start->Dissolve 4-APA Add Copper(II) solution Add aqueous solution of Copper(II) salt Dissolve 4-APA->Add Copper(II) solution Stir and Heat Stir and heat the mixture Add Copper(II) solution->Stir and Heat Cool and Filter Cool to room temperature and filter the precipitate Stir and Heat->Cool and Filter Wash and Dry Wash with water and ethanol, then dry under vacuum Cool and Filter->Wash and Dry End End Wash and Dry->End

Caption: Workflow for the synthesis of a copper(II)-4-aminopicolinate complex.

Materials:

  • 4-Aminopicolinic acid (4-APA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or other suitable copper(II) salt

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of 4-aminopicolinic acid in a minimal amount of a hot water/ethanol mixture.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding molar equivalent of the copper(II) salt in deionized water.

  • Complexation: Slowly add the copper(II) salt solution to the hot ligand solution with constant stirring. A precipitate should form.

  • Reaction Completion: Continue stirring the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with deionized water and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Characterization Techniques

A suite of analytical techniques is essential to confirm the structure and purity of the synthesized complex.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Key changes to look for include:

    • A shift in the C=O stretching frequency of the carboxylate group upon coordination.

    • Changes in the pyridine ring vibrations, indicating coordination of the nitrogen atom.

  • UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the copper(II) ion in the complex will give rise to absorption bands in the visible region, providing information about the coordination geometry.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

  • Elemental Analysis: Determines the percentage composition of C, H, and N in the complex, which can be compared with the calculated values for the expected formula to confirm its stoichiometry.

Applications of Aminopicolinic Acid-Metal Complexes

The unique coordination properties of aminopicolinic acids make their metal complexes promising candidates for a variety of applications.

Catalysis

Metal complexes of picolinic acid and its derivatives have shown catalytic activity in various organic transformations, particularly in oxidation reactions.[3][4][5] The aminopicolinate ligands can stabilize different oxidation states of the metal center, and the steric and electronic properties of the ligand can be tuned to control the selectivity of the catalytic process. For instance, manganese complexes of picolinic acid have been shown to be effective catalysts for peracetic acid oxidation processes.[3][4]

Bioinorganic Chemistry and Drug Development

The biological activity of aminopicolinic acid-metal complexes is an area of growing interest. Many of these complexes exhibit antimicrobial and antifungal properties.[6][7][8] The chelation of the metal ion by the aminopicolinate ligand can enhance its bioavailability and therapeutic efficacy. Furthermore, the structural similarity of aminopicolinic acids to endogenous molecules can be exploited in the design of enzyme inhibitors.[9] For example, copper complexes of nicotinic acid derivatives have been reported to possess superoxide dismutase (SOD) and antimicrobial activities.[10]

Conclusion and Future Outlook

The coordination chemistry of aminopicolinic acids presents a fertile ground for the development of novel metal complexes with tailored properties. This guide has provided a comparative analysis of the isomeric forms of these ligands, highlighting the profound influence of the amino group's position on their coordination behavior and the properties of their metal complexes.

While significant progress has been made, several areas warrant further investigation. A systematic study to determine the stability constants of a wide range of metal complexes with all three aminopicolinic acid isomers is crucial for a comprehensive quantitative comparison. Furthermore, a deeper exploration of the catalytic and biological activities of these complexes, with a focus on establishing clear structure-activity relationships, will undoubtedly unlock their full potential in various scientific and technological fields. The continued exploration of this versatile class of ligands promises to yield exciting discoveries in the years to come.

References

  • Bawa, R. A., & Sayyah, S. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Lui, C. H., & Jones, M. M. (1962). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 66(7), 1272–1275.
  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Jelic, R., & Sovilj, S. P. (2023). Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C.
  • Li, S., et al. (2023). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology.
  • Hathaway, B. J., et al. (1981). The electronic properties and stereochemistry of copper(II) complexes of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. Inorganica Chimica Acta, 52, 19-25.
  • Oladipo, I. C., Adeoye, I. O., & Adeyemo, A. A. (2012).
  • Khan, S. A., et al. (2010). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. European Journal of Medicinal Chemistry, 45(1), 139-146.
  • Li, S., et al. (2023). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species.
  • Vasilev, K., et al. (2013).
  • Bawa, R. A., & Sayyah, S. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri - St. Louis.
  • Sree, U., & Swamy, B. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC.
  • Esarev, O., et al. (2025). Synthesis, crystal and molecular structure of the copper(II) aminate complex with methionine.
  • Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445-1495.
  • Oladipo, I. C., Adeoye, I. O., & Adeyemo, A. A. (2016). Antimicrobial activity some transition metal picolinates.
  • IONiC/VIPEr. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
  • Paul, G. C., et al. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica.
  • ResearchGate. (2025). Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes.
  • Khan, M. S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress.
  • IUPAC. (n.d.). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*.
  • ResearchGate. (n.d.).
  • YouTube. (2022).
  • Thesis. (2014).
  • Sci-Hub. (n.d.).
  • Deeth, R. J., & Smith, J. C. (2013). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry, 52(18), 10566–10574.
  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution.

Sources

statistical analysis of experimental data for "6-(2-Amino-phenyl)-pyridine-2-carboxylic acid" studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N,N,O Advantage

In the development of metallo-pharmaceuticals and organometallic catalysts, the choice of ligand scaffold dictates the thermodynamic stability and kinetic lability of the metal center. 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid (6-APPCA) represents a privileged "hybrid" pharmacophore that bridges the gap between two industry standards: the neutral,


-accepting 2,2':6',2''-Terpyridine (Terpy)  and the anionic, hard-donor 2,6-Pyridinedicarboxylic acid (Dipic) .

This guide provides a rigorous statistical framework for evaluating 6-APPCA against these alternatives. We move beyond simple mean-value comparisons to implement inferential statistics (ANOVA, Non-linear Regression) required for high-impact drug development data packages.

Comparative Matrix: 6-APPCA vs. Industry Standards

The following table summarizes the physicochemical distinctions that drive the statistical differences observed in experimental data.

Feature6-APPCA (The Product) Terpyridine (Alternative A) Dipicolinic Acid (Alternative B)
Donor Set N,N,O (Anionic) N,N,N (Neutral)O,N,O (Dianionic)
Charge Balance Neutralizes M(I) / Reduces M(II) to +1Positive Complex with M(II)Neutralizes M(II) completely

-Backbonding
Moderate (Pyridine/Phenyl mix)High (Extended aromatic system)Low (Carboxylate dominant)
Solubility (Complex) Lipophilic (ideal for cell permeability)Hydrophilic (often requires counter-ions)Highly Hydrophilic
Primary Application Intracellular Metallo-drugs DNA Intercalators / PhotophysicsOxidation Catalysis / MOFs

Statistical Analysis of Experimental Data

To validate 6-APPCA as a superior scaffold, researchers must employ specific statistical models. We focus on two critical datasets: Thermodynamic Stability (


)  and Cytotoxicity (

)
.
A. Thermodynamic Stability (Potentiometric Titration)

Hypothesis: 6-APPCA forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) that exhibit stability constants distinct from Terpy due to the chelate effect of the anionic carboxylate arm.

Statistical Protocol:

  • Data Collection: Perform triplicate potentiometric titrations.

  • Model: One-way ANOVA (Analysis of Variance).

  • Assumption Check: Shapiro-Wilk test for normality of residuals.

  • Post-hoc Test: Tukey’s HSD (Honest Significant Difference) to compare all pairs.

Critical Insight: If your p-value < 0.05, you must prove the difference is chemically significant, not just statistically significant. A


 is typically required to claim superior chelation in biological media.
B. Cytotoxicity Profiling ( Determination)

Hypothesis: The lipophilic N,N,O coordination of 6-APPCA enhances membrane permeability compared to the charged [M(Terpy)]²⁺ species, resulting in lower


 values against cancer cell lines.

The Error in Standard Practice: Many researchers calculate


 by linearizing data (Log-Logit transform). Do not do this.  It distorts error structures. Use Non-Linear Regression (NLR)  on raw fluorescence/absorbance data.
Step-by-Step Statistical Workflow (NLR)
  • Normalization: Normalize raw signals to 0% (Vehicle Control) and 100% (Positive Kill Control).

  • Transformation: Transform concentrations to

    
    .
    
  • Fitting Model: Fit data to the 4-Parameter Logistic (4PL) Equation (Hill Equation):

    
    
    
  • Weighting: Apply

    
     weighting if heteroscedasticity (variance increasing with signal) is observed—common in biological assays.
    
  • Comparison: Use the Extra Sum-of-Squares F-Test to determine if the

    
     of 6-APPCA is statistically different from Terpy.
    

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting 6-APPCA based on statistical outcomes of stability and solubility assays.

LigandSelection Start Start: Ligand Selection for Metallo-Drug CheckCharge Requirement: Charge Neutrality? Start->CheckCharge CheckPi Requirement: DNA Intercalation? CheckCharge->CheckPi No (Charged OK) Eval6APPCA Evaluate 6-APPCA (N,N,O Donor) CheckCharge->Eval6APPCA Yes (Balance Needed) EvalDipic Evaluate Dipicolinic Acid (O,N,O Donor) CheckCharge->EvalDipic Yes (Strict Neutrality) CheckPi->Eval6APPCA Moderate Stacking EvalTerpy Evaluate Terpyridine (N,N,N Donor) CheckPi->EvalTerpy High Stacking Needed StatCheck Statistical Validation (F-Test on IC50) Eval6APPCA->StatCheck EvalTerpy->StatCheck EvalDipic->StatCheck

Caption: Decision tree for selecting 6-APPCA based on charge balance and


-stacking requirements, leading to statistical validation.

Experimental Protocol: Data Generation

To ensure the statistical analysis above is valid, the experimental data must be generated using this self-validating protocol.

Objective: Determine the antiproliferative activity of [Cu(6-APPCA)(H₂O)] vs. [Cu(Terpy)]²⁺.

  • Seeding: Seed HeLa cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment Design (Critical for Stats):

    • Use 9 concentrations (1:3 serial dilutions).

    • n=4 technical replicates per concentration (allows outlier detection).

    • Include 6 wells of Vehicle Control (0.1% DMSO).

  • Exposure: Incubate for 72h.

  • Readout: Add MTT or Resazurin reagent. Read Absorbance (570 nm) or Fluorescence.

  • Quality Control (Self-Validation):

    • Calculate the Z-factor for the plate.

    • Formula:

      
      
      
    • Requirement: If

      
      , reject the plate. Do not attempt statistical analysis on noisy data.
      

Visualizing the Statistical Workflow

This diagram outlines the rigorous data processing pipeline required to publish comparisons of 6-APPCA.

StatsWorkflow RawData Raw Absorbance Data QC QC: Z-Factor > 0.5? RawData->QC Norm Normalize to Controls (0-100%) QC->Norm Pass Fit Non-Linear Regression (4PL Model) Norm->Fit Test Extra Sum-of-Squares F-Test Fit->Test Result Significant Difference? Test->Result

Caption: Workflow for processing cytotoxicity data, ensuring quality control before statistical hypothesis testing.

References

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. Link

  • Sebaugh, J. L. (2011).[1] Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Link

  • Kalliokoski, T., et al. (2013).[1] Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.